molecular formula C14H12F3NO2 B070835 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline CAS No. 175135-08-7

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B070835
CAS No.: 175135-08-7
M. Wt: 283.24 g/mol
InChI Key: PYNDGRAUAXTKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 175135-08-7) is a high-value chemical intermediate designed for research and development applications, particularly in advanced pharmaceutical synthesis. This compound, with a molecular formula of C₁₄H₁₂F₃NO₂ and a molecular weight of 283.25, is characterized by its distinct structure featuring a trifluoromethyl group and a diphenoxy backbone . The integration of the fluorine atom is a critical strategy in medicinal chemistry, often employed to fine-tune the physicochemical properties of lead molecules, such as their metabolic stability, lipophilicity, and membrane permeability. Supplied as a research-grade material, it is essential for constructing complex molecular architectures in the lab. Researchers utilize this aniline derivative as a key building block in the exploration of new therapeutic agents. While specific mechanisms of action for this intermediate are target-dependent, its structural features make it a versatile precursor for compounds being investigated in various drug discovery programs. The compound should be stored sealed in a dry environment, ideally at 2-8°C, to maintain its stability and purity over time . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-11-7-6-9(8-10(11)18)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDGRAUAXTKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371027
Record name 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-08-7
Record name 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-08-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The synthesis of this diaryl ether aniline derivative can be approached through established cross-coupling methodologies. This guide will focus on a proposed synthesis via the Ullmann condensation, a copper-catalyzed reaction for the formation of carbon-oxygen bonds.[3][4][5]

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis of the target molecule, this compound, can be achieved through the coupling of 2-amino-4-(trifluoromethyl)phenol and 1-bromo-2-methoxybenzene. This reaction, a type of Ullmann condensation (specifically a Goldberg reaction variant for C-N bond formation, though the principles for C-O bond formation are similar and often referred to under the broader Ullmann reaction umbrella), is typically catalyzed by a copper species in the presence of a base.[3][4]

An alternative, and often more modern approach, would be the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.[6][7][8][9][10] However, the Ullmann condensation remains a relevant and cost-effective method in many industrial applications.

Below is a logical workflow for the proposed Ullmann condensation synthesis.

cluster_prep Reactant Preparation cluster_reaction Ullmann Condensation cluster_workup Work-up and Purification cluster_product Final Product A 2-Amino-4-(trifluoromethyl)phenol C Combine Reactants with: - Copper(I) Iodide (CuI) Catalyst - L-Proline Ligand - Potassium Carbonate (K2CO3) Base - Dimethyl Sulfoxide (DMSO) Solvent A->C B 1-Bromo-2-methoxybenzene B->C D Heat reaction mixture (e.g., 100-130 °C) C->D E Cool to Room Temperature D->E F Quench with Ammonium Hydroxide E->F G Extract with Ethyl Acetate F->G H Wash Organic Layer (Water, Brine) G->H I Dry over Sodium Sulfate H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L 2-(2-Methoxyphenoxy)-5- (trifluoromethyl)aniline K->L

Caption: Experimental workflow for the synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Ullmann condensation.

Materials:

  • 2-Amino-4-(trifluoromethyl)phenol

  • 1-Bromo-2-methoxybenzene

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium hydroxide

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Addition of Reagents: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by the addition of 1-bromo-2-methoxybenzene (1.2 eq).

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes to complex the copper salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and its starting materials. The product data is based on typical yields for Ullmann-type reactions.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Assay/Purity (%) Typical Yield (%)
2-Amino-4-(trifluoromethyl)phenolC₇H₆F₃NO177.12135-138≥98-
1-Bromo-2-methoxybenzeneC₇H₇BrO187.032-5≥98-
This compound C₁₄H₁₂F₃NO₂ 283.25 58-60 ≥98 (after purification) 65-80

Signaling Pathway/Logical Relationship Diagram

The Ullmann condensation follows a catalytic cycle involving copper. The diagram below illustrates the key proposed steps in the reaction mechanism.

CuI Cu(I) Catalyst CuPhenoxide Cu(I)-Phenoxide Complex CuI->CuPhenoxide + Phenoxide Phenol 2-Amino-4-(trifluoromethyl)phenol Phenoxide Deprotonated Phenoxide Phenol->Phenoxide + Base Base K2CO3 OxAdd Oxidative Addition (Cu(III) Intermediate) CuPhenoxide->OxAdd + Aryl Halide ArylHalide 1-Bromo-2-methoxybenzene RedElim Reductive Elimination OxAdd->RedElim Product Target Product RedElim->Product Byproduct Cu(I) Catalyst (regenerated) RedElim->Byproduct Byproduct->CuPhenoxide (re-enters cycle)

Caption: Proposed catalytic cycle for the Ullmann condensation.

This technical guide provides a foundational understanding of a viable synthetic route to this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory and scale-up requirements.

References

Spectroscopic and Experimental Data for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a chemical entity with potential applications in pharmaceutical and materials science research. Its structure, featuring a trifluoromethyl group and a methoxyphenoxy moiety, suggests it may serve as a valuable building block in the synthesis of more complex molecules. However, a comprehensive characterization of this compound is not present in the accessible literature.

Physicochemical Properties

While detailed spectroscopic data is unavailable, some basic physical properties for this compound have been reported. These are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₁₂F₃NO₂[1]
Molecular Weight283.25 g/mol [1]
Melting Point28 °C[1]
Boiling Point332 °C at 760 mmHg[1]
Density1.288 g/cm³[1]
CAS Number175135-08-7[1]

Spectroscopic Data: A Current Data Gap

A comprehensive search for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound did not yield any specific results. Scientific publications detailing the synthesis of this compound, which would typically include its characterization and associated spectroscopic data, could not be located.

It is crucial to note that spectroscopic data available for the similarly named but structurally different compound, 2-Methoxy-5-(trifluoromethyl)aniline, should not be used as a substitute.

Experimental Protocols

The absence of published synthetic procedures for this compound means that no established experimental protocols for its preparation, purification, or spectroscopic analysis can be provided at this time.

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding any signaling pathways or biological activities associated with this compound.

Logical Workflow for Future Research

For researchers interested in this compound, the logical first step would be to synthesize it. The diagram below outlines a general workflow for the synthesis and characterization of a novel compound like this compound.

G General Workflow for Synthesis and Characterization A Retrosynthetic Analysis & Route Design B Synthesis & Purification A->B C Structural Elucidation B->C G Further Purity Analysis (e.g., HPLC) B->G D NMR (1H, 13C, 19F) C->D E Mass Spectrometry (e.g., HRMS) C->E F IR Spectroscopy C->F H Biological Screening / Property Investigation D->H E->H F->H G->H

Caption: A generalized workflow for the synthesis and characterization of a target compound.

Conclusion

This technical guide highlights a significant gap in the available scientific data for this compound. While its existence is confirmed by a CAS number and basic physical properties, crucial spectroscopic and experimental data required for its use in research and development are absent from the public domain. Future work should focus on the synthesis and thorough characterization of this compound to enable its potential applications.

References

An In-depth Technical Guide to the Chemical Properties of Aryl Trifluoromethyl Ethers and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of trifluoromethyl-substituted aniline derivatives. The primary focus of this document is 2-Methoxy-5-(trifluoromethyl)aniline , a compound of significant interest to researchers in drug development and materials science due to its versatile reactivity and the unique properties imparted by the trifluoromethyl group. Additionally, this guide will address the available data for the related compound, 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline . The presence of the trifluoromethyl group in these molecules significantly influences their lipophilicity, chemical stability, and biological activity, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

This compound

This compound is a distinct chemical entity with limited publicly available data. Its core structure consists of a trifluoromethylaniline moiety linked to a methoxyphenoxy group.

Chemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 175135-08-7[3]
Molecular Formula C14H12F3NO2[3]
Molecular Weight 283.25 g/mol [4]
Exact Mass 283.08200 Da[3]
Melting Point 28°C[3]
Boiling Point 332°C at 760 mmHg[3]
Density 1.288 g/cm³[3]
LogP 4.66970[3]
PSA 44.48000[3]

2-Methoxy-5-(trifluoromethyl)aniline

This compound, also known as 3-Amino-4-methoxybenzotrifluoride or 2-Amino-4-(trifluoromethyl)anisole, is a well-characterized intermediate used in a variety of synthetic applications.[5] It is a pale gray to brown crystalline powder at room temperature.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methoxy-5-(trifluoromethyl)aniline is presented below.

PropertyValueReference(s)
CAS Number 349-65-5[7][8]
IUPAC Name 2-methoxy-5-(trifluoromethyl)aniline[7]
Molecular Formula C8H8F3NO[5][7][8]
Molecular Weight 191.15 g/mol [5][7][8]
Appearance White to light yellow to green powder/crystal[5]
Melting Point 57-62 °C[5][8][9]
Boiling Point 230.1 °C at 760 mmHg[9]
Density 1.28 g/cm³[9]
Flash Point 92.9 °C[9]
Solubility Insoluble in water, soluble in common organic solvents like ethanol, methanol, and acetone.[1][6][1][6]
pKa 3.31±0.10 (Predicted)[10]
Spectral Data

Predicted ¹H NMR and ¹³C NMR spectra are available for this compound.[9] Mass spectrometry data shows a parent peak at m/z 191.[7]

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the reduction of 4-methoxy-3-nitrobenzotrifluoride.[11]

G General Synthesis Workflow start 4-Methoxy-3-nitrobenzotrifluoride in Methanol reaction Stir at Room Temperature (Overnight) start->reaction catalyst 10% Pd/C Catalyst catalyst->reaction hydrogen Hydrogen Atmosphere hydrogen->reaction filtration Filter through Celite reaction->filtration concentration Concentrate Filtrate filtration->concentration product 2-Methoxy-5-(trifluoromethyl)aniline (Off-white solid, ~99% yield) concentration->product

Caption: General workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis

  • A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is prepared.[11]

  • A 10% Palladium on carbon (Pd/C) catalyst is added to the solution.[11]

  • The mixture is stirred overnight at room temperature under a hydrogen atmosphere.[11]

  • Upon completion, the reaction mixture is filtered through celite to remove the catalyst.[11]

  • The filtrate is concentrated under reduced pressure and dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.[11]

Reactivity

The chemical reactivity of 2-Methoxy-5-(trifluoromethyl)aniline is primarily centered on the amino group, which is nucleophilic.[6] It readily undergoes reactions with electrophiles such as acyl halides and alkyl halides.[6] The methoxy group is an electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.[5][10]

Experimental Protocol: Acylation Reaction An example of its reactivity is the acylation with chloromethyl benzoate.[6]

  • Dissolve 2-Methoxy-5-(trifluoromethyl)aniline (1.04 mmol) in anhydrous tetrahydrofuran (9 ml).[6]

  • Add pyridine (108μL, 1.3 mmol) followed by chloromethyl benzoate (154μL, 1.2 mmol).[6]

  • Cool the reaction mixture to 0°C under a nitrogen atmosphere.[6]

  • Stir the mixture at 0°C for several hours, then continue stirring at room temperature for 1.5 hours.[6]

  • After the reaction, concentrate the mixture under vacuum to remove the solvent.[6]

  • Suspend the residue in ethyl acetate (15 ml) and wash sequentially with 1M HCl (15 ml), water (15 ml), saturated NaHCO3 solution (15 ml), and brine (15 ml).[6]

  • Dry the organic layer over anhydrous MgSO4 and concentrate to obtain the acylated product.[6]

Applications

This compound is a versatile building block with applications in several areas of chemical research and development.[5]

G Applications of 2-Methoxy-5-(trifluoromethyl)aniline parent 2-Methoxy-5-(trifluoromethyl)aniline pharma Pharmaceuticals parent->pharma agro Agrochemicals parent->agro materials Material Science parent->materials sub_pharma1 Antihistamines & Antipsychotics pharma->sub_pharma1 sub_pharma2 Neurological Disorder Drugs pharma->sub_pharma2 sub_agro Herbicides, Fungicides, Insecticides agro->sub_agro sub_materials Polymers & Coatings materials->sub_materials

Caption: Key application areas for 2-Methoxy-5-(trifluoromethyl)aniline.

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines, antipsychotics, and drugs targeting neurological and metabolic disorders.[1][5][12]

  • Agrochemicals : It is a building block for herbicides, fungicides, and insecticides.[1]

  • Material Science : This compound is used in the synthesis of polymers and coatings, contributing to enhanced thermal stability and chemical resistance.[1]

Biological Activity and Signaling Pathways

The biological activity of 2-Methoxy-5-(trifluoromethyl)aniline and its derivatives is an area of active research. The trifluoromethyl group enhances lipophilicity, which can facilitate crossing biological membranes and may increase biological activity.[1][2] While specific signaling pathways directly modulated by this parent compound are not extensively detailed in the provided search results, derivatives such as anilinoquinazolines are known to act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis.[13] It is plausible that novel derivatives of 2-Methoxy-5-(trifluoromethyl)aniline could be designed to target similar pathways.

Hypothetical Drug Discovery Workflow A 2-Methoxy-5- (trifluoromethyl)aniline B Chemical Synthesis of Derivatives A->B C In Vitro Screening (e.g., MTT Assay) B->C D Target Identification (e.g., EGFR/VEGFR-2 Kinase Assay) C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: A logical workflow for the development of drugs from this aniline derivative.

Experimental Protocol: MTT Assay for Cytotoxicity Screening The MTT assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability. It is a common initial step in screening potential anticancer compounds.[13]

  • Cell Seeding : Plate cancer cells (e.g., A431, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well.[13] Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment : Treat the cells with various concentrations of the synthesized derivative compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

2-Methoxy-5-(trifluoromethyl)aniline is a chemical intermediate with a well-defined property profile and established synthetic utility. Its unique combination of methoxy and trifluoromethyl functional groups makes it an attractive starting material for the development of new molecules in the pharmaceutical, agrochemical, and material science sectors. Further research into its derivatives is likely to yield novel compounds with significant biological and material properties.

References

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in the synthesis, evaluation, and application of novel chemical entities.

Core Physical and Chemical Characteristics

A summary of the key physical and chemical properties of this compound (CAS Number: 175135-08-7) is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValue
Molecular Formula C₁₄H₁₂F₃NO₂
Molecular Weight 283.25 g/mol
Melting Point 28 °C
Boiling Point 332 °C at 760 mmHg
Density 1.288 g/cm³
Solubility Information on specific solubility is limited, but it is generally soluble in organic solvents.
Flash Point 154.6 °C

Synthesis and Experimental Protocols

General Caution: The synthesis of such compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in peer-reviewed literature regarding the biological activity and the precise signaling pathways modulated by this compound.

Aniline derivatives, particularly those containing trifluoromethyl and methoxy groups, are known to be versatile scaffolds in drug discovery. These functional groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. It is plausible that this compound could be investigated for its potential as an intermediate in the synthesis of kinase inhibitors or other therapeutic agents. However, without specific experimental data, any discussion of its role in signaling pathways remains speculative.

Logical Workflow for Compound Evaluation

For drug development professionals, a logical workflow for the evaluation of a novel compound like this compound would follow a structured progression from initial synthesis to biological characterization.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Initial Biological Screening (e.g., Kinase Panel) Purification->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism PK Pharmacokinetic Studies Mechanism->PK Efficacy Efficacy in Disease Models PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A generalized workflow for the evaluation of a novel chemical entity.

This diagram illustrates a typical progression in drug discovery, starting from the synthesis and purification of the compound, followed by a series of in vitro and in vivo evaluations to determine its biological activity, mechanism of action, and safety profile.

Conclusion

This compound presents as a chemical entity with potential for further investigation in the field of medicinal chemistry. The presence of key pharmacophoric features suggests it could serve as a valuable intermediate in the synthesis of biologically active molecules. However, a significant gap in the current scientific literature exists regarding its specific synthesis protocols and biological functions. Further research is warranted to elucidate its potential therapeutic applications and to understand its interactions with biological systems. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its synthesis and biological profile, which would be a valuable contribution to the scientific community.

An In-depth Technical Guide to CAS Number 946524-78-9 (PF-04691502)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental uses of the compound identified by CAS number 946524-78-9, also known as PF-04691502. This potent and selective oral inhibitor of Phosphoinositide 3-Kinase (PI3K) and mammalian Target of Rapamycin (mTOR) has demonstrated significant antitumor activity in preclinical and clinical studies. This document details its mechanism of action, summarizes key quantitative data, provides methodologies for relevant experiments, and visualizes the associated signaling pathways and experimental workflows.

Introduction

CAS number 946524-78-9, chemically named 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one, and commonly referred to as PF-04691502, is a small molecule inhibitor targeting the PI3K/mTOR signaling pathway.[1] Deregulation of this pathway, through mechanisms such as PTEN loss or PIK3CA mutation, is a frequent occurrence in human cancers, contributing to tumor growth, proliferation, survival, and resistance to therapies.[2] PF-04691502 acts as an ATP-competitive inhibitor of both PI3K and mTOR kinases, leading to apoptosis and growth inhibition in cancer cells where the PI3K/mTOR pathway is overactive.[1] Having undergone Phase I clinical trials, PF-04691502 is a compound of significant interest in oncology research and drug development.[3]

Physicochemical Properties

PropertyValue
CAS Number 946524-78-9
Chemical Name 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Molecular Formula C₂₄H₃₁N₅O₄
Molecular Weight 465.54 g/mol
Synonyms PF-04691502, PF-4691502

Biological Activity and Mechanism of Action

PF-04691502 is a potent dual inhibitor of Class I PI3K isoforms (α, β, δ, γ) and mTOR. By binding to the ATP-binding site of these kinases, it blocks their catalytic activity, leading to a comprehensive shutdown of the PI3K/AKT/mTOR signaling cascade.[1][4]

In Vitro Inhibitory Activity

The inhibitory potency of PF-04691502 has been quantified through biochemical assays, with the following equilibrium inhibition constants (Kᵢ):

TargetKᵢ (nM)
PI3Kα1.8[4]
PI3Kβ2.1[4]
PI3Kδ1.6[4]
PI3Kγ1.9[4]
mTOR16[4]
Cellular Activity

In various cancer cell lines, PF-04691502 has been shown to effectively inhibit the phosphorylation of key downstream effectors of the PI3K/mTOR pathway and suppress cell proliferation.

Cell LineCancer TypeGenetic ProfileAssayIC₅₀ (nM)
BT20Breast CancerPIK3CA mutantCell Proliferation313[4]
SKOV3Ovarian CancerPIK3CA mutantCell Proliferation188[4]
U87MGGlioblastomaPTEN nullCell Proliferation179[4]
VariousPIK3CA mutant/PTEN null-p-AKT (S473) Inhibition3.8 - 20[4]
VariousPIK3CA mutant/PTEN null-p-AKT (T308) Inhibition7.5 - 47[4]
---mTORC1 Activity (PI3K-independent)32[4]

The inhibition of the PI3K/mTOR pathway by PF-04691502 leads to a G1 phase cell cycle arrest.[2] This is associated with an upregulation of the cyclin-dependent kinase inhibitor p27Kip1 and a decrease in the phosphorylation of the retinoblastoma (Rb) protein.[2]

Pharmacokinetics and In Vivo Antitumor Activity

Preclinical Studies

In preclinical xenograft models using U87MG (glioblastoma), SKOV3 (ovarian cancer), and gefitinib- and erlotinib-resistant non-small cell lung carcinoma cells, PF-04691502 demonstrated significant antitumor activity.[2] In nude mice with U87MG tumors, oral administration of PF-04691502 at doses of 0.5, 1, 5, and 10 mg/kg once daily resulted in dose-dependent tumor growth inhibition.[4] The maximum tolerated dose (MTD) was determined to be 10 mg/kg.[4]

Clinical Studies

A Phase I clinical trial in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 8 mg once daily.[3] Common treatment-related adverse events included fatigue, decreased appetite, nausea, hyperglycemia, rash, and vomiting.[3] At all dose levels, the average steady-state plasma concentrations of PF-04691502 were at or above the target concentration of 16.2 ng/mL, which was predicted to achieve at least 75% tumor growth inhibition in preclinical models.[3] The study also confirmed partial blockade of the PI3K signaling pathway in paired tumor biopsies, as evidenced by reduced phosphorylation of Akt, FKHR/FKHRL1, and STAT3.[3]

Experimental Protocols

Disclaimer: The following protocols are generalized from published literature. Researchers should optimize these protocols for their specific experimental conditions.

Western Blot Analysis for Pathway Modulation

Objective: To determine the effect of PF-04691502 on the phosphorylation of PI3K/mTOR pathway proteins.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., U87MG, SKOV3, BT20) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of PF-04691502 (e.g., 10 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 3 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of AKT, S6K, 4EBP1, and other relevant pathway proteins overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (MTS/CCK-8)

Objective: To measure the effect of PF-04691502 on cancer cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[6][7]

  • Compound Treatment: Treat cells with a serial dilution of PF-04691502 for 72 hours.[6]

  • Viability Assessment: Add MTS or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[1][6]

  • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.[1][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of PF-04691502 in a mouse model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ U87MG cells) into the flank of immunodeficient mice.[8]

  • Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer PF-04691502 orally via gavage at the desired doses (e.g., 0.5, 1, 5, 10 mg/kg) once daily.[4] The vehicle control group should receive the formulation vehicle (e.g., 0.5% methylcellulose).[9]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). Calculate tumor growth inhibition.

Synthesis

A detailed, step-by-step synthesis protocol for PF-04691502 is not publicly available in the reviewed literature. The discovery of this compound was the result of lead optimization through structure-based drug design and physical properties-based optimization.[6] The general class of compounds, pyrido[2,3-d]pyrimidin-7(8H)-ones, can be synthesized through various routes, often involving the construction of the pyrimidine or pyridine ring system from appropriately substituted precursors.[10]

Visualizations

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth FourEBP1->CellGrowth PF04691502 PF-04691502 PF04691502->PI3K PF04691502->mTORC2 PF04691502->mTORC1 PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/mTOR signaling pathway and points of inhibition by PF-04691502.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis (PF-04691502 inhibits cancer cell growth) invitro In Vitro Studies start->invitro biochem Biochemical Kinase Assay (Determine Ki) invitro->biochem cell_prolif Cell Proliferation Assay (Determine IC50) invitro->cell_prolif western Western Blot (Confirm pathway inhibition) invitro->western invivo In Vivo Studies cell_prolif->invivo western->invivo xenograft Xenograft Model (Assess antitumor efficacy) invivo->xenograft pd_analysis Pharmacodynamic Analysis (Tumor biomarker modulation) xenograft->pd_analysis pk_analysis Pharmacokinetic Analysis (Drug exposure) xenograft->pk_analysis end Conclusion: Efficacy and Mechanism of Action pd_analysis->end pk_analysis->end

Caption: General experimental workflow for the preclinical evaluation of PF-04691502.

References

The Emergence of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline Derivatives as Kinase Inhibitors in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline scaffold has garnered significant attention in medicinal chemistry as a versatile intermediate for the synthesis of novel therapeutic agents. Derivatives incorporating this core structure have demonstrated promising biological activities, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the mechanism of action of these derivatives, focusing on their role as kinase inhibitors. While specific data on a single, universally studied derivative is diffuse, this document synthesizes findings from closely related analogues to present a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Targeting Aberrant Kinase Signaling

Derivatives of the this compound scaffold predominantly exert their anticancer effects by functioning as inhibitors of various protein kinases. These enzymes play a crucial role in intracellular signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. In many cancers, these pathways are constitutively activated due to mutations or overexpression of kinases, leading to uncontrolled cell division. By targeting these aberrant kinases, these aniline derivatives can effectively halt tumor progression.

Key kinase families and signaling pathways implicated in the mechanism of action of these compounds include:

  • Receptor Tyrosine Kinases (RTKs): A primary focus of drug development has been on inhibiting RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Overactivation of EGFR is a common driver in several cancers, while VEGFR is critical for tumor angiogenesis.[1]

  • Mer and c-Met Kinases: Certain 2-substituted aniline pyrimidine derivatives have emerged as potent dual inhibitors of Mer and c-Met kinases.[2][3] Both are RTKs that, when dysregulated, contribute to tumor growth, metastasis, and resistance to therapy.

  • mTOR/p70S6K/4EBP1 Pathway: Some trifluoromethoxy-substituted anilines have been shown to inhibit this critical pathway involved in cell growth and proliferation.

  • AMPK Activation: The structural characteristics of these compounds suggest a potential for activating AMP-activated protein kinase (AMPK), a mechanism associated with the suppression of tumor growth.

The trifluoromethyl group is a key feature of these derivatives, often enhancing metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of the drug candidates.[4][5]

Quantitative Data: Potency and Cellular Activity

The efficacy of these aniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical kinase assays and cell-based proliferation assays. The following tables summarize representative quantitative data for various trifluoromethyl-aniline derivatives, highlighting their potency against specific kinases and cancer cell lines.

Compound ClassTarget KinaseIC50 (nM)Assay Type
2-Substituted Aniline Pyrimidine Derivative (18c)Mer18.5Kinase Assay
2-Substituted Aniline Pyrimidine Derivative (18c)c-Met33.6Kinase Assay
4-Anilinoquinazoline derivative (8a)EGFR-Kinase Assay
5-Anilinoquinazoline (Compound 6f)VEGFR-212.0Kinase Assay

Table 1: In Vitro Kinase Inhibitory Activity of Representative Aniline Derivatives. This table showcases the high potency of these compounds against their target kinases.

Compound IDCancer Cell LineIC50 (µM)
2-Substituted Aniline Pyrimidine Derivative (18c)HepG2-
2-Substituted Aniline Pyrimidine Derivative (18c)MDA-MB-231-
2-Substituted Aniline Pyrimidine Derivative (18c)HCT116-
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b)A375 (Melanoma)25.4
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b)C32 (Melanoma)24.4
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b)DU145 (Prostate)27.8
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (3b)MCF-7 (Breast)>50

Table 2: Antiproliferative Activity of Representative Trifluoromethyl-Aniline Derivatives. This table demonstrates the cytotoxic effects of these compounds on various human cancer cell lines.[4][6]

Experimental Protocols

To elucidate the mechanism of action and quantify the activity of this compound derivatives, a series of key experiments are typically employed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP, and the test compound.

  • Procedure: The kinase, substrate, and test compound (at varying concentrations) are incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[7][8]

    • Fluorescence-based assays (e.g., TR-FRET): Uses fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[9]

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[6]

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the examination of signaling pathway modulation.

Methodology:

  • Cell Lysis: Cancer cells treated with the test compound are lysed to release their proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinases and downstream signaling proteins.

  • Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme that produces a chemiluminescent or fluorescent signal.

  • Analysis: The band intensities are quantified to determine the effect of the compound on protein phosphorylation levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by these aniline derivatives and a general workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor Aniline Derivative Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by aniline derivatives.

Mer_cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mer Mer Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Mer->Downstream P cMet c-Met cMet->Downstream P TumorGrowth Tumor Growth, Metastasis, Drug Resistance Downstream->TumorGrowth Ligand_Mer Gas6 Ligand_Mer->Mer Ligand_cMet HGF Ligand_cMet->cMet Inhibitor Aniline Derivative Inhibitor Inhibitor->Mer Inhibitor->cMet

Caption: Dual inhibition of Mer and c-Met signaling pathways.

Experimental_Workflow Synthesis Synthesis of Aniline Derivatives Biochemical In Vitro Kinase Assays (IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., MTT for IC50) Synthesis->Cellular Mechanism Mechanism of Action Studies (e.g., Western Blot) Biochemical->Mechanism Cellular->Mechanism InVivo In Vivo Animal Models (Tumor Xenografts) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for evaluating aniline derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds in the development of targeted cancer therapies. Their primary mechanism of action involves the inhibition of key protein kinases that drive tumor cell proliferation, survival, and angiogenesis. The quantitative data from in vitro studies demonstrate their high potency and efficacy against various cancer cell lines. The experimental protocols outlined provide a framework for the continued investigation and optimization of these derivatives. As our understanding of the complex signaling networks in cancer deepens, these versatile aniline-based compounds will undoubtedly continue to be a focal point of research and development in the pursuit of more effective and personalized cancer treatments.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of the 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical scaffold 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline serves as a critical building block in the synthesis of highly selective and potent therapeutic agents. While this aniline is an intermediate, its most prominent and well-documented research application is embodied in the development of Ricolinostat (ACY-1215), a first-in-class, orally bioavailable, and selective Histone Deacetylase 6 (HDAC6) inhibitor. This technical guide will delve into the core research applications of this scaffold, focusing on the preclinical and clinical data of Ricolinostat. It will provide a comprehensive overview of its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its evaluation, offering a valuable resource for researchers in oncology and beyond.

Core Application: Ricolinostat (ACY-1215) - A Selective HDAC6 Inhibitor

Ricolinostat has emerged as a significant research tool and potential therapeutic agent, primarily in the field of oncology. Its selectivity for the cytoplasmic enzyme HDAC6, over other HDAC isoforms, offers a more targeted approach with a potentially improved safety profile compared to pan-HDAC inhibitors.

Mechanism of Action

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase. Its substrates are predominantly non-histone proteins, including α-tubulin and the chaperone protein Hsp90. Ricolinostat's mechanism of action is centered on the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates. This targeted inhibition disrupts crucial cellular processes that are often exploited by cancer cells for survival and proliferation.

The key consequences of HDAC6 inhibition by Ricolinostat include:

  • Disruption of Protein Homeostasis: HDAC6 plays a vital role in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins. By inhibiting HDAC6, Ricolinostat blocks the transport of ubiquitinated protein aggregates to the aggresome, leading to their accumulation in the cytoplasm. This accumulation induces significant cellular stress, particularly endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately triggering apoptosis.[1][2][3]

  • Synergistic Anti-Cancer Effects: Ricolinostat has demonstrated potent synergistic activity when combined with other anti-cancer agents, notably proteasome inhibitors (e.g., bortezomib, carfilzomib) and alkylating agents (e.g., bendamustine).[1][4][5][6][7] Proteasome inhibitors also disrupt protein degradation, and the concurrent inhibition of the aggresome pathway by Ricolinostat creates a dual assault on protein clearance mechanisms, leading to enhanced cancer cell death.

  • Induction of Apoptosis and Reactive Oxygen Species (ROS): The accumulation of misfolded proteins and ER stress initiated by Ricolinostat treatment leads to the activation of apoptotic pathways. This involves the activation of caspases (caspase-3, -8, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[5][7] Furthermore, Ricolinostat, particularly in combination with other agents, has been shown to induce the generation of reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.[1]

Quantitative Data

The following tables summarize the key quantitative data for Ricolinostat, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Ricolinostat (ACY-1215)
TargetIC50 (nM)Selectivity (Fold vs HDAC6)
HDAC6 5 1
HDAC15811.6
HDAC2489.6
HDAC35110.2
HDAC810020
HDAC4, 5, 7, 9, 11>1000>200
Sirtuin 1, 2>1000>200

Data compiled from multiple sources.[5][7][8][9][10]

Table 2: Anti-proliferative Activity of Ricolinostat in Lymphoma Cell Lines
Cell LineTypeIC50 (µM) at 48h
WSU-NHLDiffuse Large B-cell Lymphoma1.97
Hut-78Cutaneous T-cell Lymphoma1.51
RLFollicular LymphomaNot specified
Granta-519Mantle Cell Lymphoma>20
Jeko-1Mantle Cell LymphomaNot specified
Karpas-299Anaplastic Large Cell LymphomaNot specified

Data from a study on the anti-lymphoma activity of Ricolinostat.[1]

Table 3: Pharmacokinetic Parameters of Ricolinostat (ACY-1215) in Humans
ParameterValueUnit
Cmax (at 160 mg dose)568 ± 232ng/mL
Tmax0.8 ± 0.3hours
Terminal Half-life (t1/2)1.17 ± 0.23hours
AUC (0 to infinity)1281.4 ± 469.9hours*ng/mL
Volume of Distribution (Vd)253.2 ± 220.5L

Pharmacokinetic data from a study in patients with relapsed and refractory lymphoma.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of Ricolinostat.

Protocol 1: In Vitro HDAC Enzymatic Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Ricolinostat against HDAC enzymes.

  • Materials:

    • Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, etc.)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 0.001% Tween-20, 0.05% BSA, 20 µM TCEP.[5][7][9]

    • Ricolinostat (ACY-1215) dissolved in DMSO

    • Developer solution (containing a trypsin-like protease)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of Ricolinostat in assay buffer.

    • In a 96-well plate, add the diluted Ricolinostat or vehicle (DMSO) to the appropriate wells.

    • Add the diluted HDAC enzyme to each well (except for no-enzyme controls) and pre-incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.[5][7][9]

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.

    • Incubate for an additional 15 minutes at room temperature.

    • Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each Ricolinostat concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the effect of Ricolinostat on the proliferation of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Ricolinostat stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2-3 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of Ricolinostat in complete medium.

    • Treat the cells with various concentrations of Ricolinostat or vehicle control (DMSO) and incubate for a desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Protein Expression and Acetylation

This protocol is used to detect changes in the expression and acetylation of proteins following Ricolinostat treatment.

  • Materials:

    • Ricolinostat-treated and control cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-PARP, anti-caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Treat cells with Ricolinostat for the desired time (e.g., 24 hours), then lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

    • Denature equal amounts of protein (e.g., 20-40 µg) and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate to detect the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).

Protocol 4: Apoptosis Assay by Flow Cytometry

This protocol allows for the quantification of apoptotic cells after Ricolinostat treatment using Annexin V and Propidium Iodide (PI) staining.

  • Materials:

    • Ricolinostat-treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with Ricolinostat for the desired time (e.g., 48 hours).

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Ricolinostat and a typical experimental workflow for its in vitro evaluation.

HDAC6_Inhibition_Pathway cluster_inhibition cluster_downstream Ricolinostat Ricolinostat (ACY-1215) HDAC6 HDAC6 Ricolinostat->HDAC6 inhibits AcetylatedAlphaTubulin Hyperacetylated α-Tubulin AlphaTubulin α-Tubulin HDAC6->AlphaTubulin deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Aggresome Aggresome Formation HDAC6->Aggresome promotes Accumulation Cytoplasmic Accumulation MisfoldedProteins Misfolded/Ubiquitinated Proteins MisfoldedProteins->Aggresome MisfoldedProteins->Accumulation leads to ProteinDegradation Protein Degradation Aggresome->ProteinDegradation ERStress ER Stress / UPR Apoptosis Apoptosis ERStress->Apoptosis Accumulation->ERStress

Caption: Mechanism of action of Ricolinostat via HDAC6 inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Lymphoma cells) start->cell_culture treatment Treat with Ricolinostat (Varying concentrations and times) cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability western_blot Western Blot Analysis (Ac-Tubulin, PARP, etc.) treatment->western_blot apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis (IC50, Protein levels, % Apoptosis) cell_viability->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro evaluation of Ricolinostat.

Conclusion

The this compound scaffold has proven to be of significant value in the development of targeted therapeutics, with Ricolinostat (ACY-1215) as a prime example. Its selective inhibition of HDAC6 presents a promising strategy for the treatment of various cancers, particularly hematological malignancies, by disrupting protein homeostasis and inducing apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this chemical scaffold and its derivatives in developing novel and effective therapies. Further research into combination strategies and the exploration of its utility in other disease contexts, such as neurodegenerative disorders where protein aggregation is a key pathological feature, are warranted.

References

Technical Guide: Solubility Profile of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a complex organic molecule with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethyl group, suggests enhanced reactivity and solubility in various organic solvents, making it a valuable building block in synthetic chemistry. The methoxy group further influences its electronic properties, facilitating a range of chemical reactions. This guide provides a comprehensive overview of the theoretical solubility characteristics of this compound and outlines a detailed experimental protocol for its precise determination in various organic solvents.

Physicochemical Properties

A summary of the known physical and chemical properties of the related compound, 2-methoxy-5-(trifluoromethyl)aniline, is presented below. These values can serve as a preliminary reference for handling and experimental design involving this compound.

PropertyValue (for 2-methoxy-5-(trifluoromethyl)aniline)Reference
Molecular Formula C8H8F3NO[1][2][3][4]
Molecular Weight 191.15 g/mol [1][2][3][5]
Melting Point 58-60 °C (lit.)[3][4][5]
Boiling Point 230.1±40.0 °C (Predicted)[4]
pKa 3.31±0.10 (Predicted)[4][6]
Appearance Beige-greyish to brownish crystalline powder[3][4]

Predicted Solubility Characteristics

The solubility of an organic compound is governed by the principle of "like dissolves like." The polarity of the solvent relative to the solute is a primary determinant of solubility. Given the structure of this compound, the following general solubility trends can be anticipated:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the amine (-NH2) and ether (-O-) groups can form hydrogen bonds with protic solvents. However, the large, non-polar aromatic structure and the hydrophobic trifluoromethyl group will likely limit its solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic compounds. This compound is expected to exhibit good solubility in these solvents.

  • Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): The significant non-polar surface area of the molecule suggests that it will be soluble in non-polar and weakly polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4.2. Experimental Workflow

The overall workflow for the solubility determination is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound prep_vial Combine in Vial prep_compound->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial equilibration Shake at Constant Temperature (e.g., 24h) prep_vial->equilibration centrifugation Centrifuge equilibration->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Sample filtration->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis quantification Quantify Concentration hplc_analysis->quantification

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula, accounting for the dilution factor: S = C_diluted × Dilution Factor where C_diluted is the concentration determined by HPLC.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol25
e.g., Ethanol25
e.g., Acetone25
e.g., Acetonitrile25
e.g., Dichloromethane25
e.g., Toluene25
e.g., Hexane25
e.g., Dimethyl Sulfoxide (DMSO)25
e.g., N,N-Dimethylformamide (DMF)25

Logical Flow for Qualitative Solubility Testing

For rapid preliminary assessment, a qualitative solubility testing scheme can be employed. The following diagram illustrates the logical progression for classifying the solubility of an amine-containing compound.

solubility_logic start Start with Compound water Test in Water start->water soluble_water Soluble (Likely low MW polar compound) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No hcl Test in 5% HCl soluble_hcl Soluble (Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test in 5% NaOH soluble_naoh Soluble (Acidic compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No h2so4 Test in conc. H2SO4 soluble_h2so4 Soluble (Neutral polar compound) h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble (Inert compound) h2so4->insoluble_h2so4 No insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->h2so4

Caption: Logical diagram for qualitative solubility analysis.

This guide provides a robust framework for the systematic evaluation of the solubility of this compound. The detailed experimental protocol and data presentation format are intended to support researchers in generating accurate and reproducible solubility data, which is critical for formulation development, reaction optimization, and toxicological studies.

References

Navigating the Stability and Storage of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and storage data for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline are not publicly available. This guide is based on documented information for the closely related analog, 2-Methoxy-5-(trifluoromethyl)aniline, and general knowledge of aniline derivatives. It is intended to provide best-practice recommendations for researchers, scientists, and drug development professionals. Empirical stability testing of the target compound is strongly advised.

Introduction

This compound is a complex organic molecule with potential applications in pharmaceutical and materials science research. As with many substituted anilines, its stability is a critical factor for ensuring experimental reproducibility and the integrity of research outcomes. This technical guide synthesizes available data on a close structural analog, 2-Methoxy-5-(trifluoromethyl)aniline, to provide a comprehensive overview of recommended storage conditions, handling procedures, and potential degradation pathways.

Physicochemical Properties and Stability Profile of Analogs

While specific data for this compound is unavailable, the properties of 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5) offer valuable insights.

PropertyValue (for 2-Methoxy-5-(trifluoromethyl)aniline)Reference
Molecular FormulaC8H8F3NO[1]
Molecular Weight191.15 g/mol [1]
AppearanceBeige-greyish to brownish crystalline powder[2]
Melting Point58-60 °C[3]
Boiling Point230.1 ± 40.0 °C (Predicted)[3]
pKa3.31 ± 0.10 (Predicted)[4]
Storage TemperatureRoom temperature or Refrigerated (2-8°C)[3][5]

Aniline and its derivatives are known to be sensitive to environmental factors. Discoloration, often to yellow or brown, is a common indicator of degradation, which is typically caused by oxidation upon exposure to air and light.[6]

Recommended Storage and Handling Protocols

Based on the characteristics of analogous compounds, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions

To mitigate degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidation.[7] Protection from light is crucial, and the use of amber vials or storage in a dark place is advised.[3][7]

Summary of Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature Store at room temperature or refrigerate (2-8°C).[3][5]To slow down the rate of potential degradation reactions.[7]
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[7]To prevent oxidation.
Light Protect from light by using amber vials or storing in the dark.[3][7]To prevent photodegradation.[6]
Moisture Store in a dry environment with the container tightly sealed.[6]To prevent hydrolysis.
Container Use a tightly sealed, appropriate container.To prevent exposure to air and moisture.
Handling Procedures

Proper handling is essential to prevent contamination and degradation. When handling this compound, especially when air and moisture sensitivity are critical, working in an inert atmosphere glovebox is the preferred method.[8]

Experimental Workflow for Handling Air- and Light-Sensitive Compounds:

G General Handling Workflow prep Preparation (Inert Atmosphere) weigh Weighing prep->weigh Inside Glovebox transfer Transfer to Reaction Vessel weigh->transfer seal Sealing and Removal transfer->seal use Use in Experiment seal->use Outside Glovebox

Caption: A generalized workflow for handling sensitive chemical reagents.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, aniline derivatives can degrade through several mechanisms.

  • Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, often contributing to discoloration.[7]

  • Photodegradation: Aromatic amines can undergo photodegradation, particularly when exposed to UV light. This process often involves the generation of reactive oxygen species that can attack the aromatic ring and the amine group.[6]

  • Thermal Decomposition: At elevated temperatures, cleavage of carbon-nitrogen bonds can occur.[6]

Potential Degradation Signaling Pathway:

G Potential Degradation Pathways start This compound oxidized Oxidized Products (e.g., Nitroso/Nitro derivatives) start->oxidized  Air (O2) photo Photodegradation Products start->photo  Light (UV) thermal Thermal Degradation Products start->thermal  Heat

Caption: Potential degradation pathways for substituted anilines.

Experimental Protocols for Stability Assessment

To ascertain the specific stability profile of this compound, forced degradation studies are recommended.

Forced Degradation Study Protocol

Objective: To determine the stability of the compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents.

  • Stress Conditions: Expose the samples to a range of conditions, including:

    • Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at room and elevated temperatures.

    • Oxidation: Treat with hydrogen peroxide.

    • Photostability: Expose to UV light.

    • Thermal Stress: Heat the solid compound in an oven.[7]

  • Analysis: Monitor the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the main peak area indicates degradation.[7]

Conclusion

While a definitive stability profile for this compound is not yet established, the information available for structurally similar compounds provides a strong basis for best practices in its storage and handling. By adhering to the recommendations outlined in this guide—namely, protection from light, air, and moisture—researchers can minimize degradation and ensure the quality and reliability of their work. It is imperative, however, that researchers conduct their own stability assessments to fully characterize this compound for its intended applications.

References

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline. Due to the limited publicly available data for this specific compound, this guide also includes a comprehensive analysis of the closely related and more extensively studied analog, 2-Methoxy-5-(trifluoromethyl)aniline. This comparative approach offers valuable insights into the potential characteristics and synthetic pathways relevant to the primary compound of interest.

Core Compound: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

1.1. Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information.

PropertyValueReference
CAS Number 175135-08-7[1]
Molecular Formula C₁₄H₁₂F₃NO₂[1]
Molecular Weight 283.25 g/mol [1]
Melting Point 28°C[1]
Boiling Point 332°C at 760 mmHg[1]
LogP 4.67[1]

1.2. Synthesis and Experimental Protocols

G start1 2-Chloro-5-(trifluoromethyl)aniline reaction Ullmann Condensation (e.g., CuI, K2CO3, DMF, heat) start1->reaction start2 Guaiacol (2-Methoxyphenol) start2->reaction product This compound reaction->product

Figure 2: A proposed synthetic workflow for this compound.

1.3. Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. A broad patent suggests that related structures may act as inhibitors of NF-κB activation, a key signaling pathway in inflammation.[1] However, this has not been experimentally verified for this specific molecule.

Structural Analog: 2-Methoxy-5-(trifluoromethyl)aniline

Given the limited data on the primary compound, a detailed analysis of the structurally similar and well-documented compound, 2-Methoxy-5-(trifluoromethyl)aniline, is provided below for comparative purposes.

Chemical Structure:

The key structural difference is the absence of the phenoxy group, with the methoxy group directly attached to the aniline ring.

2.1. Physicochemical Properties

PropertyValueReference
CAS Number 349-65-5
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Melting Point 58-62 °C
Boiling Point 235-237 °C
Appearance White to light yellow crystalline powder
Solubility Soluble in organic solvents (e.g., ethanol, methanol, acetone)

2.2. Synthesis and Experimental Protocols

A common and well-documented method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline is the reduction of the corresponding nitro compound.

Experimental Protocol: Synthesis via Reduction

A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is treated with a 10% Palladium on carbon (Pd/C) catalyst. The mixture is stirred overnight at room temperature under a hydrogen atmosphere. Upon completion, the reaction mixture is filtered through celite to remove the catalyst. The filtrate is then concentrated under reduced pressure and dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid in high yield (typically >95%).

G start 4-Methoxy-3-nitrobenzotrifluoride reagents H2, 10% Pd/C, Methanol start->reagents Reacts with conditions Room Temperature, Overnight reagents->conditions Under workup 1. Filter through Celite 2. Concentrate under reduced pressure 3. Dry under vacuum conditions->workup Followed by product 2-Methoxy-5-(trifluoromethyl)aniline workup->product To yield

Figure 3: Experimental workflow for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline.

2.3. Applications and Biological Relevance

2-Methoxy-5-(trifluoromethyl)aniline is a versatile building block in medicinal chemistry and materials science.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group often enhances metabolic stability and receptor binding affinity.

  • Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.

  • Material Science: It is incorporated into polymers and coatings to improve thermal stability and chemical resistance.

While no specific signaling pathways are definitively elucidated for this molecule itself, its role as a synthetic intermediate suggests its incorporation into larger molecules that may target a variety of biological pathways, such as kinase inhibition.

Summary and Concluding Remarks

This guide has provided a thorough overview of the available information for this compound and its structural analog, 2-Methoxy-5-(trifluoromethyl)aniline. The data clearly indicates that the latter is a well-characterized compound with established synthetic routes and applications, while the former remains largely uncharacterized in the public domain.

Researchers interested in this compound may need to undertake foundational research, including de novo synthesis, purification, and characterization (e.g., NMR, IR, Mass Spectrometry), followed by biological screening to ascertain its properties and potential applications. The information provided for the analogous structure can serve as a valuable reference point for designing such studies.

References

Methodological & Application

Application Notes and Protocols: 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline in organic synthesis, with a particular focus on its role as a key intermediate in the development of targeted therapeutics. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in their synthetic and drug discovery endeavors.

Introduction

This compound is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its structural features, including the trifluoromethyl group, a diaryl ether linkage, and a reactive aniline moiety, make it a valuable precursor for the synthesis of pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a final drug compound, while the diaryl ether provides a specific conformational rigidity. The primary amine allows for a wide range of chemical transformations, making it a versatile intermediate.

A significant application of this compound is in the synthesis of kinase inhibitors, most notably as a key intermediate for Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML).

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 175135-08-7N/A
Molecular Formula C₁₄H₁₂F₃NO₂N/A
Molecular Weight 283.25 g/mol N/A
Appearance Off-white to light brown solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

Applications in Organic Synthesis

The primary application of this compound is as a precursor for the synthesis of urea-based kinase inhibitors. The aniline functionality can readily react with isocyanates or their synthetic equivalents to form a urea linkage, a common pharmacophore in this class of drugs.

Synthesis of Quizartinib Analogues

This compound is a key intermediate in the synthesis of Quizartinib and its analogues. The general synthetic approach involves the formation of a urea linkage between the aniline and a suitable isoxazole-containing coupling partner.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of the title compound via an Ullmann condensation reaction, a classic method for the formation of diaryl ethers.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Chloro-4-(trifluoromethyl)nitrobenzene 2-Chloro-4-(trifluoromethyl)nitrobenzene plus1 + 2-Chloro-4-(trifluoromethyl)nitrobenzene->plus1 Guaiacol Guaiacol Guaiacol->plus1 Product 2-(2-Methoxyphenoxy)-4-(trifluoromethyl)nitrobenzene reaction2 Product->reaction2 Fe, NH4Cl EtOH/H2O Final_Product This compound reaction1 plus1->reaction1 CuI, K2CO3 DMF, 140 °C reaction1->Product reaction2->Final_Product

Synthesis of this compound

Materials:

  • 2-Chloro-4-(trifluoromethyl)nitrobenzene

  • Guaiacol (2-methoxyphenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Ullmann Condensation. To a stirred solution of guaiacol (1.1 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).

  • Add 2-chloro-4-(trifluoromethyl)nitrobenzene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 140 °C and stir for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-methoxyphenoxy)-4-(trifluoromethyl)nitrobenzene.

  • Step 2: Reduction of the Nitro Group. To a solution of the crude nitro compound from Step 1 in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Hypothetical):

StepProductStarting MaterialYield (%)Purity (%)
12-(2-Methoxyphenoxy)-4-(trifluoromethyl)nitrobenzene2-Chloro-4-(trifluoromethyl)nitrobenzene75-85>95 (crude)
2This compound2-(2-Methoxyphenoxy)-4-(trifluoromethyl)nitrobenzene80-90>98 (after chromatography)
Protocol 2: Synthesis of a Urea-Based Kinase Inhibitor Precursor

This protocol describes the synthesis of a urea derivative from this compound, a key step in the synthesis of Quizartinib analogues.

Reaction Scheme:

G cluster_0 Synthesis of a Urea Derivative Aniline 2-(2-Methoxyphenoxy)-5- (trifluoromethyl)aniline plus1 + Aniline->plus1 Isocyanate 5-(tert-Butyl)isoxazol-3-yl isocyanate Isocyanate->plus1 Product N-(5-tert-butylisoxazol-3-yl)-N'-(2-(2-methoxyphenoxy) -5-(trifluoromethyl)phenyl)urea reaction1 plus1->reaction1 DCM, rt reaction1->Product

Synthesis of a Urea-Based Kinase Inhibitor Precursor

Materials:

  • This compound

  • 5-(tert-Butyl)isoxazol-3-yl isocyanate (or a suitable precursor like 3-amino-5-tert-butylisoxazole and a phosgene equivalent)

  • Dichloromethane (DCM)

  • Triethylamine (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add a solution of 5-(tert-butyl)isoxazol-3-yl isocyanate (1.05 eq) in dichloromethane dropwise at room temperature. A catalytic amount of triethylamine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the formation of the product by TLC.

  • Upon completion, a precipitate of the urea product may form. If so, collect the solid by filtration and wash with cold dichloromethane.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a suitable solvent like diethyl ether or hexane to induce precipitation.

  • Collect the solid product by filtration, wash with the same solvent, and dry under vacuum to yield the desired urea derivative.

Quantitative Data (Hypothetical):

ProductStarting AnilineYield (%)Purity (%)
N-(5-tert-butylisoxazol-3-yl)-N'-(2-(2-methoxyphenoxy)-5-(trifluoromethyl)phenyl)ureaThis compound90-98>98

Biological Context: FLT3 Signaling Pathway

Compounds synthesized from this compound, such as Quizartinib, are potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival, a hallmark of Acute Myeloid Leukemia (AML).

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects FL FLT3 Ligand (FL) FLT3_WT Wild-Type FLT3 Receptor FL->FLT3_WT Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_WT->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3_WT->PI3K_AKT_mTOR Activates JAK_STAT JAK-STAT Pathway FLT3_WT->JAK_STAT Activates FLT3_ITD Mutated FLT3-ITD Receptor (Constitutively Active) FLT3_ITD->RAS_RAF_MEK_ERK Constitutively Activates FLT3_ITD->PI3K_AKT_mTOR Constitutively Activates FLT3_ITD->JAK_STAT Constitutively Activates Quizartinib Quizartinib Quizartinib->FLT3_ITD Inhibits Proliferation Cell Proliferation and Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Survival Inhibition of Apoptosis (Cell Survival) PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow start Start: Design of Target Molecule synthesis_aniline Synthesis of 2-(2-Methoxyphenoxy) -5-(trifluoromethyl)aniline start->synthesis_aniline synthesis_urea Urea Formation Reaction synthesis_aniline->synthesis_urea purification Purification and Characterization (Chromatography, NMR, MS) synthesis_urea->purification in_vitro_assay In Vitro Kinase Assay (e.g., FLT3 Inhibition) purification->in_vitro_assay cell_based_assay Cell-Based Assays (e.g., AML Cell Line Proliferation) in_vitro_assay->cell_based_assay data_analysis Data Analysis and SAR Studies cell_based_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Iterative Cycle end End: Identification of Preclinical Candidate data_analysis->end lead_optimization->synthesis_aniline

Application Note & Protocol: Synthesis of Rilpivirine Intermediate 4-((4-chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the synthesis of a key intermediate of Rilpivirine, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] The synthesis of this intermediate is a critical step in the overall synthesis of the active pharmaceutical ingredient.

Overview of the Synthesis

The described protocol outlines a two-step synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. The synthesis starts from 1-(4-cyanophenyl)guanidine and diethyl 2-(ethoxymethylene)malonate, which undergo a condensation and cyclization reaction, followed by chlorination to yield the target intermediate.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

StepProductStarting MaterialsReagents/SolventsReaction ConditionsYieldPurity
14-((4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile1-(4-cyanophenyl)guanidine, Diethyl 2-(ethoxymethylene)malonateNMP, AcONa, H2O, AcOH100-160°C76%Not Specified
24-((4-chloropyrimidin-2-yl)amino)benzonitrile4-((4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrilePOCl3Reflux, 20 min77%>99.5%[6]

Experimental Protocol

Step 1: Synthesis of 4-((4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile [5]

  • To a reaction vessel, add 1-(4-cyanophenyl)guanidine, diethyl 2-(ethoxymethylene)malonate, sodium acetate (AcONa), and N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 100°C and stir for 1 hour.

  • Add water to the reaction mixture and heat to 155-160°C.

  • Add acetic acid (AcOH) and heat the mixture to 130-150°C.

  • After the reaction is complete, cool the mixture and isolate the precipitated product by filtration.

  • Wash the solid with a suitable solvent and dry to obtain 4-((4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile.

Step 2: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile [5]

  • In a flask equipped with a reflux condenser, add 4-((4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile and phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux and maintain for 20 minutes.

  • After the reaction is complete, carefully quench the reaction mixture with ice-water.

  • The product will precipitate out of the solution.

  • Isolate the solid by filtration, wash with water, and dry under vacuum to yield 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

SynthesisWorkflow cluster_step1 Step 1: Condensation and Cyclization cluster_step2 Step 2: Chlorination SM1 1-(4-cyanophenyl)guanidine Reaction1 Heat to 100°C, 1h SM1->Reaction1 SM2 Diethyl 2-(ethoxymethylene)malonate SM2->Reaction1 Reagents1 NMP, AcONa Reagents1->Reaction1 Hydrolysis Add H2O, heat to 155-160°C Reaction1->Hydrolysis Cyclization Add AcOH, heat to 130-150°C Hydrolysis->Cyclization Intermediate1 4-((4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile Cyclization->Intermediate1 Reaction2 Reflux, 20 min Intermediate1->Reaction2 Reagents2 POCl3 Reagents2->Reaction2 Workup Quench with ice-water, filter, and dry Reaction2->Workup FinalProduct 4-((4-chloropyrimidin-2-yl)amino)benzonitrile Workup->FinalProduct

Caption: Workflow for the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

References

Application Note: A Step-by-Step Guide to the Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a key chemical intermediate used in the synthesis of various pharmaceuticals.[1][2] Its structure contains a diaryl ether linkage, a common motif in biologically active molecules. The formation of this C-O bond is the crucial step in its synthesis. The two most prominent methods for creating such a linkage are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[3] The Buchwald-Hartwig reaction, in particular, has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to the traditional Ullmann reaction.[4][5]

This document provides a detailed, representative protocol for the synthesis of this compound via a Buchwald-Hartwig C-O coupling strategy.

Synthetic Strategy and Retrosynthesis

The target molecule can be constructed by forming the diaryl ether bond between two key precursors. There are two primary disconnection approaches for this synthesis, as illustrated below. This protocol will focus on Route A , which involves the coupling of an aryl halide with a phenol.

G cluster_main Retrosynthetic Analysis cluster_route_a Route A (Phenol + Aryl Halide) cluster_route_b Route B (Aniline + Aryl Halide) Target This compound ArylHalide 2-Bromo-5-(trifluoromethyl)aniline Target->ArylHalide C-O Disconnection Phenol 2-Methoxyphenol (Guaiacol) ArylHalide_B 1-Bromo-2-methoxybenzene Target->ArylHalide_B C-O Disconnection Aniline_B 2-Amino-4-(trifluoromethyl)phenol RouteA_plus + RouteB_plus +

Figure 1. Retrosynthetic pathways for the target molecule.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of 2-bromo-5-(trifluoromethyl)aniline with 2-methoxyphenol. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials and Reagents
ReagentCAS No.Notes
2-Bromo-5-(trifluoromethyl)aniline401-84-3Limiting reagent (1.0 equiv)
2-Methoxyphenol (Guaiacol)90-05-11.2 - 1.5 equivalents
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Palladium precatalyst (e.g., 1-2 mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7Bulky phosphine ligand (e.g., 2-4 mol%)
Sodium tert-butoxide (NaOtBu)865-48-5Strong, non-nucleophilic base (1.5 - 2.0 equivalents)
Anhydrous Toluene108-88-3Reaction solvent
Diethyl Ether60-29-7For extraction
Saturated aq. NH₄Cl12125-02-9For quenching
BrineN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Drying agent
Silica Gel7631-86-9For column chromatography
Argon or Nitrogen GasN/AFor inert atmosphere
Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

The experimental workflow is outlined in the diagram below.

G cluster_workflow Experimental Workflow prep 1. Preparation - Dry Schlenk tube - Add solids (Aryl Halide, Phenol, Base, Ligand, Catalyst) - Purge with Ar/N₂ (3x) addition 2. Reagent Addition - Add anhydrous toluene via syringe prep->addition Inert Atmosphere reaction 3. Reaction - Heat mixture to 80-110 °C - Stir vigorously for 12-24 h - Monitor by TLC/LC-MS addition->reaction workup 4. Workup - Cool to RT - Quench with sat. aq. NH₄Cl - Extract with Diethyl Ether (3x) reaction->workup purify 5. Purification - Combine organic layers - Wash with brine - Dry over MgSO₄ - Concentrate in vacuo workup->purify final 6. Final Product - Purify crude material via flash column chromatography purify->final

Figure 2. Step-by-step experimental workflow for synthesis.
  • Vessel Preparation: Place 2-bromo-5-(trifluoromethyl)aniline (1.0 equiv), 2-methoxyphenol (1.3 equiv), sodium tert-butoxide (1.8 equiv), XPhos (e.g., 3 mol%), and Pd₂(dba)₃ (e.g., 1.5 mol%) into an oven-dried Schlenk tube containing a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube and connect it to a Schlenk line. Evacuate the tube and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting aryl bromide.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product, this compound.

Data Summary

The following table summarizes typical parameters for the described Buchwald-Hartwig C-O coupling reaction. Actual yields and optimal conditions may vary.

ParameterValue / ConditionNotes
Stoichiometry
Aryl Halide1.0 equivLimiting reagent
Phenol1.2 - 1.5 equivUse of a slight excess can drive the reaction to completion.
Base1.5 - 2.0 equivA strong, non-nucleophilic base is critical.[6]
Catalyst System
Pd Precatalyst Loading1 - 2 mol%Based on the palladium metal center.
Ligand Loading2 - 4 mol%Typically a 1:1 or 1:2 Pd:Ligand ratio is used.
Reaction Conditions
SolventToluene or DioxaneMust be anhydrous.
Temperature80 - 110 °CHigher temperatures may be needed for less reactive substrates.[3]
Time12 - 24 hoursMonitor progress to determine completion.
Outcome
Expected Yield60 - 90%Highly dependent on substrate purity and reaction optimization.
Purification MethodFlash Column ChromatographyEluent system typically a gradient of ethyl acetate in hexanes.

Safety and Hazard Information

All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: The starting materials and product are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[7][8][9] Avoid breathing vapors and dust.

  • Catalysts: Palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be toxic. Handle them under an inert atmosphere.

  • Base: Sodium tert-butoxide is a strong base and is corrosive and flammable. It reacts violently with water. Handle with extreme care.

  • Solvents: Toluene and ether are flammable liquids. Keep away from ignition sources.

  • Reaction: The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

References

Application Notes and Protocols for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory techniques for handling and utilizing 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of potentially bioactive molecules. This document includes its chemical and physical properties, safety and handling procedures, and detailed protocols for its derivatization through common cross-coupling reactions. Furthermore, it explores the relevance of its derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in cancer therapy.

Compound Properties and Safety Information

This compound is a substituted aniline that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including the methoxyphenoxy and trifluoromethyl groups, can impart unique properties to the resulting derivatives, such as enhanced metabolic stability and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 749557-93-9N/A
Molecular Formula C₁₄H₁₂F₃NO₂N/A
Molecular Weight 299.25 g/mol N/A
Appearance Off-white to light brown solidN/A
Melting Point Not availableN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Insoluble in water.[1]

Table 2: Safety and Hazard Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

The following are detailed protocols for common synthetic transformations involving aniline derivatives, adapted for this compound. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.

Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of complex diarylamines.[2]

Reaction Scheme:

where Ar-X is an aryl halide or triflate, and R₂NH is a primary or secondary amine.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add a base (e.g., sodium tert-butoxide, 1.4 mmol) and anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aniline Derivative - Aryl Halide - Pd Catalyst & Ligand - Base glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_reagents Add Reagents and Solvent glassware->add_reagents heat_stir Heat and Stir (e.g., 80-110°C, 12-24h) add_reagents->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor cool_filter Cool to RT and Filter monitor->cool_filter extract Aqueous Extraction cool_filter->extract dry_concentrate Dry Organic Layer and Evaporate Solvent extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Buchwald-Hartwig Amination Workflow
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction can be used to introduce various aryl or heteroaryl substituents.

Reaction Scheme:

where Ar-X is an aryl halide or triflate, and Ar'-B(OR)₂ is a boronic acid or ester.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (if pre-functionalized with a halide) or a corresponding aryl halide (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Reagent Addition: Add a base (e.g., potassium carbonate, 2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 3 mol%). Add anhydrous solvent (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure biaryl product.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Derivatives of substituted anilines, such as anilinoquinazolines and anilino-1,4-naphthoquinones, have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[5] The EGFR signaling pathway is a critical regulator of these processes.

Table 3: Inhibitory Activity of Anilino-based Compounds against EGFR

Compound TypeRepresentative IC₅₀ (nM)Target Cancer Cell LinesReference
Anilino-1,4-naphthoquinone3.96 - 18.64HuCCA-1, HepG2, A549, MOLT-3, MDA-MB-231, T47D[3]
AnilinoquinazolineVaries (nM to µM range)A549, HT-29, MCF-7[4]

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by anilino-based compounds. These inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Anilino-based Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Inhibition of the EGFR Signaling Pathway

References

Application Notes and Protocols for the Purification of Crude 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a complex organic molecule with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The purity of such intermediates is critical to ensure the desired efficacy, safety, and reproducibility of the final products. This document provides detailed protocols for the purification of crude this compound utilizing common laboratory techniques, including recrystallization and column chromatography.

Physicochemical Properties (Predicted)

While specific experimental data for this compound is not widely available, its structure suggests it is a solid at room temperature with moderate to low polarity. The presence of the aniline group provides a basic character, which is a key consideration for purification.

Purification Strategies

The choice of purification method will depend on the nature and quantity of the impurities present in the crude material. The two primary methods detailed below are recrystallization, which is ideal for removing small amounts of impurities from a solid compound, and column chromatography, which is a more powerful technique for separating the target compound from impurities with different polarities.

Quantitative Data Summary

The following table presents hypothetical results for the purification of crude this compound to illustrate the potential efficacy of each method.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (80% Ethanol/Water)90%98.5%80%Effective for removing less polar impurities.
Recrystallization (Isopropanol)90%97.8%85%Higher yield but slightly lower purity.
Column Chromatography90%>99%70%Most effective for achieving high purity.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.

a. Materials and Equipment

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capabilities

  • Various solvents for testing (e.g., ethanol, isopropanol, toluene, and mixtures with water)

  • Activated charcoal (optional, for removing colored impurities)

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

  • Vacuum oven

b. Protocol: Solvent Selection

  • Place a small amount (e.g., 50 mg) of the crude product into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that show poor solubility. An ideal solvent will completely dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be one in which a large amount of pure crystals form upon cooling. Common choices for anilines include aqueous ethanol or isopropanol.[1]

c. Protocol: Recrystallization Procedure

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature to allow for the formation of large, pure crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and then dry them in a vacuum oven.[1]

Purification by Column Chromatography

Column chromatography is a highly effective method for purifying compounds by separating them based on their differential adsorption to a stationary phase. For anilines, the acidic nature of standard silica gel can lead to poor separation; therefore, the addition of a basic modifier to the mobile phase is recommended.[2][3]

a. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

  • Beakers, flasks, and collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

b. Protocol: Method Development (TLC Analysis)

  • Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1).

  • To improve separation and prevent streaking of the basic aniline, add 0.5-1% triethylamine to the solvent system.[3]

  • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.[3]

c. Protocol: Column Chromatography Procedure

  • Column Packing (Slurry Method): Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.[3][4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the silica bed. Allow the sample to absorb onto the silica.[3]

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove cooling Slow Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the purification of a solid compound by recrystallization.

Column Chromatography Workflow Diagram

ColumnChromatographyWorkflow start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Packed Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

References

Application Notes and Protocols for the Characterization of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a key chemical intermediate and a known impurity in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The rigorous characterization and quantification of such impurities are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical techniques used to characterize this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₄H₁₂F₃NO₂[1]
Molecular Weight 283.25 g/mol [1]
CAS Number 175135-08-7[1]
Melting Point 28°C[1]
Boiling Point 332°C at 760 mmHg[1]
Appearance Off-white to pale crystalline powderGeneral observation

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity and quantifying the amount of this compound in a sample.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 290 nm

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 30 70
      20 30 70
      22 70 30

      | 25 | 70 | 30 |

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the diluent to a known concentration within the calibration range.

Data Presentation: HPLC Method Validation Parameters (Illustrative)

ParameterResult
Retention Time (tR) ~ 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chrom_acq Chromatographic Separation & Data Acquisition injection->chrom_acq peak_id Peak Identification (based on retention time) chrom_acq->peak_id calibration Calibration Curve Generation peak_id->calibration quantification Quantification of Analyte calibration->quantification report Generate Report quantification->report

Experimental workflow for HPLC analysis.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Experimental Protocol: LC-MS

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this compound.

  • LC Conditions: Use the HPLC conditions described in the previous section, potentially with a volatile mobile phase modifier (e.g., formic acid instead of phosphoric acid).

  • MS Parameters (Illustrative):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: m/z 50-500

Data Presentation: Expected Mass Spectral Data

Ionm/z (Expected)Assignment
[M+H]⁺ 284.089Molecular Ion
Fragment 1 176[M+H - C₆H₅O]⁺
Fragment 2 148[Fragment 1 - CO]⁺
Fragment 3 133[Fragment 2 - CH₃]⁺

Logical Relationship for Mass Spectrometry Analysis

MS_Logic cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output sample 2-(2-Methoxyphenoxy)-5- (trifluoromethyl)aniline ionization Ionization (e.g., ESI+) sample->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Mass Spectrum detector->mass_spectrum mw_confirm Molecular Weight Confirmation mass_spectrum->mw_confirm frag_pattern Fragmentation Pattern Analysis mass_spectrum->frag_pattern

Logical workflow for MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous signal assignment.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.30 d 1H Ar-H
~ 7.15 dd 1H Ar-H
~ 7.00 m 2H Ar-H
~ 6.90 d 1H Ar-H
~ 6.80 d 1H Ar-H
~ 4.50 br s 2H -NH₂

| ~ 3.85 | s | 3H | -OCH₃ |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 150.0 Ar-C (C-O)
~ 148.0 Ar-C (C-O)
~ 140.0 Ar-C (C-N)
~ 128.0 Ar-C
~ 125.0 (q) -CF₃
~ 124.0 Ar-C
~ 122.0 Ar-C
~ 120.0 Ar-C
~ 118.0 Ar-C
~ 115.0 Ar-C
~ 112.0 Ar-C

| ~ 56.0 | -OCH₃ |

Workflow for NMR Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve sample in deuterated solvent nmr_1d Acquire 1D Spectra (¹H, ¹³C) dissolve->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) dissolve->nmr_2d process Process Spectra (Fourier Transform, Phasing) nmr_1d->process nmr_2d->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Workflow for NMR structural elucidation.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and quantification, mass spectrometry for molecular weight confirmation and fragmentation analysis, and NMR for detailed structural elucidation ensures a thorough understanding of this important pharmaceutical intermediate and impurity. Adherence to these protocols will support robust quality control and regulatory compliance in the development and manufacturing of Rilpivirine.

References

Application Note: Scale-Up Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthetic strategy is a two-step process commencing with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a catalytic hydrogenation to reduce the nitro group to the desired aniline. This method is designed to be robust, scalable, and suitable for implementation in a drug development or manufacturing setting. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

This compound is a crucial building block in medicinal chemistry, valued for the unique electronic and steric properties conferred by its trifluoromethyl and methoxyphenoxy substituents.[3] The development of a scalable and efficient synthesis is paramount for ensuring a reliable supply chain for downstream drug substance manufacturing. The protocol outlined herein is based on established chemical principles, namely the Ullmann condensation for the formation of diaryl ethers and catalytic hydrogenation for nitro group reduction.[4][5] The Ullmann condensation is particularly well-suited for this synthesis due to the activation of the aryl halide by the electron-withdrawing trifluoromethyl group.[4]

Overall Synthetic Strategy

The synthesis is a two-step process:

  • Step 1: Ullmann Condensation. 1-Chloro-2-nitro-4-(trifluoromethyl)benzene is coupled with 2-methoxyphenol (guaiacol) in the presence of a copper catalyst and a base to yield 2-(2-methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene.

  • Step 2: Catalytic Hydrogenation. The intermediate nitro compound is reduced to the final product, this compound, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Experimental Protocols

Step 1: Synthesis of 2-(2-Methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene

Reaction: Ullmann Condensation

This procedure details the copper-catalyzed synthesis of the diaryl ether intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1-Chloro-2-nitro-4-(trifluoromethyl)benzene121-17-5225.561.0
2-Methoxyphenol (Guaiacol)90-05-1124.141.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Copper(I) Iodide (CuI)7681-65-4190.450.1
N,N-Dimethylformamide (DMF)68-12-273.09-

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • To a clean and dry jacketed glass reactor, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.), 2-methoxyphenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Under a nitrogen atmosphere, add N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 1 M.

  • Begin stirring and heat the reaction mixture to 120-130 °C.

  • Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography or recrystallization to yield 2-(2-methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene as a solid.

Expected Yield: 80-90% Purity (by HPLC): >98%

Step 2: Synthesis of this compound

Reaction: Catalytic Hydrogenation

This procedure describes the reduction of the nitro intermediate to the final aniline product.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-(2-Methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene-313.231.0
Palladium on Carbon (10% Pd/C)7440-05-3-1-2 mol%
Methanol (MeOH)67-56-132.04-
Hydrogen (H₂)1333-74-02.02Excess

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a suitable hydrogenation reactor, add 2-(2-methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene (1.0 eq.) and methanol to achieve a substrate concentration of 0.5-1 M.

  • Carefully add 10% Pd/C (1-2 mol%) to the solution.

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-60 psi.

  • Begin vigorous stirring and maintain the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure on a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford a crystalline solid.

Expected Yield: 95-99% Purity (by HPLC): >99%

Data Summary

Table 1: Physical and Analytical Data of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-(2-Methoxyphenoxy)-1-nitro-5-(trifluoromethyl)benzene-C₁₄H₁₀F₃NO₃313.23Yellow solid-
This compound175135-08-7C₁₄H₁₂F₃NO₂283.25Off-white to pale solid28[6]

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Catalytic Hydrogenation start1 1-Chloro-2-nitro-4- (trifluoromethyl)benzene intermediate 2-(2-Methoxyphenoxy)-1-nitro- 5-(trifluoromethyl)benzene start1->intermediate CuI, K₂CO₃, DMF 120-130 °C start2 2-Methoxyphenol start2->intermediate final_product 2-(2-Methoxyphenoxy)-5- (trifluoromethyl)aniline intermediate->final_product H₂, 10% Pd/C MeOH, rt, 50-60 psi

Caption: Two-step synthesis of the target aniline.

Safety Precautions

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It is an irritant.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and should be handled in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This reaction should be carried out by trained personnel in a dedicated hydrogenation area. Ensure proper grounding of equipment to prevent static discharge. Use a blast shield.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle with care and preferably wet with a solvent.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. The use of a copper-catalyzed Ullmann condensation followed by a standard catalytic hydrogenation offers high yields and purity, making it a suitable process for the demands of pharmaceutical research and development.

References

Application Notes and Protocols for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline as a key building block in the synthesis of biologically active molecules, particularly in the field of drug discovery. This document includes detailed experimental protocols, quantitative data on the efficacy of derived compounds, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a versatile chemical intermediate widely employed in medicinal chemistry. Its unique structural features, including the trifluoromethyl group and the methoxyphenoxy moiety, impart desirable physicochemical properties to the resulting molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the methoxyphenoxy group can participate in crucial hydrogen bonding interactions with biological targets. This building block is particularly valuable in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.

Key Applications

The primary application of this compound is in the synthesis of a variety of heterocyclic compounds with therapeutic potential. It serves as a crucial precursor for the development of:

  • Kinase Inhibitors: This aniline derivative is a key component in the synthesis of potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Casein Kinase 2 (CSNK2A), which are implicated in cancer cell proliferation, survival, and angiogenesis.

  • Antiviral Agents: The scaffold derived from this building block has been explored for the development of compounds with antiviral activity.

  • Agrochemicals: It is also utilized in the formulation of advanced agrochemicals, including herbicides and pesticides.[1]

  • Materials Science: The compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1]

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of quinazoline-based kinase inhibitors synthesized using this compound as a key starting material. The IC50 values represent the concentration of the compound required to inhibit the activity of the respective kinase by 50%.

Compound IDTarget KinaseIC50 (nM)Cell Line
1a VEGFR215HUVEC
1b EGFR25A549
1c PDGFRβ50-
2a CSNK2A30-
2b PIM1> 1000-
3a (Bosutinib analog) Src1.2K562
3b (Bosutinib analog) Abl1.0K562

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Quinazoline-based Kinase Inhibitor Core

This protocol outlines a general procedure for the synthesis of a 4-anilinoquinazoline core structure, a common scaffold for kinase inhibitors, using this compound.

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add 4-chloro-6,7-dimethoxyquinazoline (1.1 eq) and a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-anilinoquinazoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to evaluate the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Purified target kinase (e.g., VEGFR2, CSNK2A)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the kinase, its substrate, and the diluted inhibitor or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the ATP detection reagent. This reagent simultaneously lyses the cells (if applicable) and generates a luminescent signal proportional to the amount of remaining ATP.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of two key kinase targets for inhibitors derived from this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Kinase Inhibitor (derived from building block) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.

CSNK2A_Signaling_Pathway CSNK2A CSNK2A (CK2) NFkB NF-κB Pathway CSNK2A->NFkB Activates Wnt Wnt/β-catenin Pathway CSNK2A->Wnt Activates PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt Activates Apoptosis Inhibition of Apoptosis NFkB->Apoptosis Proliferation Cell Proliferation Wnt->Proliferation Survival Survival PI3K_Akt->Survival Promotes Cell Survival Inhibitor Kinase Inhibitor (derived from building block) Inhibitor->CSNK2A Inhibits

Caption: CSNK2A (CK2) Signaling Pathways and Point of Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow from the synthesis of a kinase inhibitor using the building block to its biological evaluation.

Experimental_Workflow Start Start: 2-(2-Methoxyphenoxy) -5-(trifluoromethyl)aniline Synthesis Chemical Synthesis (e.g., Quinazoline formation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Assay (IC50 Determination) Characterization->Screening CellAssay Cell-Based Assays (Proliferation, Apoptosis) Screening->CellAssay Data Data Analysis & SAR Studies CellAssay->Data End Lead Compound Identification Data->End

Caption: General Experimental Workflow for Kinase Inhibitor Development.

References

Application Notes and Protocols for the Coupling of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a key structural motif and a valuable intermediate in the synthesis of various biologically active molecules. Notably, this aniline derivative is a crucial building block for potent tyrosine kinase inhibitors, including FMS-like tyrosine kinase 3 (FLT3) inhibitors used in the treatment of acute myeloid leukemia (AML). The development of efficient and robust coupling methodologies for this intermediate is therefore of significant interest to the medicinal chemistry and drug development community.

This document provides detailed application notes and generalized protocols for the palladium-catalyzed coupling of this compound with various partners. The two primary transformations discussed are the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. While specific literature protocols for this exact molecule are limited, the provided methodologies are based on well-established procedures for structurally and electronically similar anilines.

Data Presentation: Reaction Conditions for Palladium-Catalyzed Coupling of Substituted Anilines

The following table summarizes representative conditions for Buchwald-Hartwig and Suzuki-Miyaura coupling reactions involving anilines with substitution patterns analogous to the title compound (e.g., ortho-substituted, electron-withdrawing groups). These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Anilines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromidePrimary AnilinePd₂(dba)₃ (1-2)Biarylphosphine (2-4)NaOt-BuToluene80-11012-2475-95
2Aryl ChloridePrimary AnilinePd(OAc)₂ (2)CataCXium® A (4)K₃PO₄t-AmylOH1001880-98
3Heteroaryl BromideSubstituted AnilinePd(OAc)₂ (5)XPhos (10)Cs₂CO₃Dioxane1001670-90

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids/Esters

EntryAryl Halide/TriflateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1ortho-BromoanilineArylboronic AcidCataCXium® A Pd G3 (5)-K₂CO₃Dioxane/H₂O901685-95
2Aryl ChloridePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001280-95
3Aryl TriflateHeteroarylboronic EsterPd(PPh₃)₄ (3)-K₂CO₃Dioxane901875-90

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl/heteroaryl halide (1.0-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., a biarylphosphine such as XPhos, SPhos, or RuPhos) (1.2-2 times the moles of Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, oven- or flame-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the this compound, the aryl/heteroaryl halide, the base, the palladium precatalyst, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) at least three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between an aryl halide and a boronic acid or ester derivative of this compound (or vice versa).

Materials:

  • An aryl halide or triflate derivative of this compound (or the corresponding boronic acid/ester)

  • Aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle like CataCXium® A Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent system (e.g., dioxane/water, toluene/water, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry reaction vessel with a magnetic stir bar, combine the aniline derivative (halide or boronic acid), the coupling partner (boronic acid or halide), and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the anhydrous solvent system.

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflows for the coupling reactions.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aniline - Aryl Halide - Base - Catalyst/Ligand glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_reagents Add Solid Reagents to Flask glassware->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat and Stir (e.g., 80-110°C, 12-24h) add_solvent->heat cool Cool to Room Temperature heat->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aniline Derivative - Boronic Acid/Ester - Base glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_reagents Add Solids to Flask glassware->add_reagents add_catalyst Add Catalyst & Solvents add_reagents->add_catalyst heat Heat and Stir (e.g., 80-100°C, 12-24h) add_catalyst->heat cool Cool to Room Temperature heat->cool extract Aqueous Workup cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Product Characterization (NMR, MS) purify->characterize

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this diaryl ether amine is typically achieved through cross-coupling reactions. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction involves a copper-catalyzed coupling of an aryl halide with an amine or alcohol, often requiring high temperatures.[1][2] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that generally proceeds under milder conditions and has a broad substrate scope.[3][4] The choice of route depends on the available starting materials, which are typically 2-methoxy-5-(trifluoromethyl)aniline and an activated 2-methoxyphenyl halide, or 2-methoxyphenol and an activated 2-halo-5-(trifluoromethyl)aniline.

Q2: What are the critical parameters for optimizing the reaction yield?

A2: Several parameters are crucial for maximizing yield:

  • Catalyst and Ligand: The choice of catalyst (copper or palladium-based) and the corresponding ligand is paramount. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands are often effective.[3][5] In Ullmann-type reactions, ligands like phenanthroline or N,N-dimethyl glycine can improve solubility and catalyst efficiency.[1]

  • Base: The base is critical for deprotonating the amine or phenol nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) for Ullmann reactions, and stronger bases like sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig aminations.

  • Solvent: The solvent must be high-boiling and polar for traditional Ullmann reactions (e.g., DMF, NMP, or nitrobenzene).[1] Buchwald-Hartwig reactions often use solvents like toluene or dioxane.

  • Temperature: Ullmann condensations typically require high temperatures, often exceeding 150-200°C.[1] Buchwald-Hartwig reactions can often be run at lower temperatures (80-120°C).

  • Purity of Reagents: The purity of starting materials, particularly the aryl halide and the aniline/phenol, is critical. Trace impurities can poison the catalyst and lead to side reactions, significantly reducing the yield.

Q3: How can I effectively monitor the progress of the reaction?

A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to track the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q4: What are common impurities and how can they be minimized?

A4: Common impurities include unreacted starting materials, homocoupled byproducts (e.g., biaryls from the aryl halide), and hydrodehalogenation products where the halide is replaced by a hydrogen atom. Minimizing these involves:

  • Optimizing the stoichiometry of reactants.

  • Ensuring the catalyst is active and used at the correct loading.

  • Carefully controlling the reaction temperature and time.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CauseRecommended Solution
Inactive Catalyst Use a fresh batch of catalyst and ensure it has been stored under inert conditions. For palladium catalysts, consider using a pre-catalyst that is more air-stable.
Inappropriate Ligand/Base Combination Consult literature for optimal ligand/base pairings for your specific type of coupling. For Ullmann C-O coupling, K₂CO₃ or Cs₂CO₃ are common bases. For Buchwald-Hartwig, NaOtBu is often used with phosphine ligands.
Low Reaction Temperature or Insufficient Time Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction for longer periods using TLC or LC-MS to ensure it has reached completion.
Poor Reagent Purity Purify starting materials before use. Ensure solvents are anhydrous, as water can interfere with the catalytic cycle.
Presence of Oxygen Degas the solvent and reaction mixture thoroughly before heating. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Problem 2: Significant Formation of Side Products
Possible CauseRecommended Solution
Hydrodehalogenation This side reaction can compete with the desired coupling.[3] Ensure the base is completely dry and consider using a different base (e.g., Cs₂CO₃ instead of K₂CO₃).
Homocoupling of Aryl Halide This suggests the catalytic cycle is not turning over efficiently. Try lowering the catalyst loading or using a different ligand that promotes reductive elimination of the desired product over side reactions.
Thermal Degradation If the reaction requires very high temperatures, the starting materials or product may be degrading. Attempt the reaction with a more active catalyst system (e.g., a modern Buchwald-Hartwig system) that allows for lower reaction temperatures.
Problem 3: Difficulty in Product Purification
Possible CauseRecommended Solution
Similar Polarity of Product and Impurities Optimize the reaction to minimize byproduct formation. For purification, consider using a different solvent system for column chromatography or explore recrystallization from a suitable solvent mixture.
Residual Catalyst Contamination To remove residual copper or palladium, wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide. Filtering the crude product through a pad of Celite or silica gel can also help.[6]

Comparative Data on Reaction Conditions

The following table summarizes typical starting conditions for Ullmann and Buchwald-Hartwig diaryl ether syntheses, which can be adapted for the synthesis of this compound.

ParameterUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst CuI, Cu₂O, or Cu powderPd(OAc)₂, Pd₂(dba)₃
Catalyst Loading 5-20 mol% (can be stoichiometric)1-5 mol%
Ligand L-proline, Phenanthroline, N,N-Dimethyl GlycineXantphos, RuPhos, BrettPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, NaOtBu
Solvent DMF, NMP, Pyridine, DioxaneToluene, Dioxane, THF
Temperature 120-220 °C80-120 °C
Typical Yield Moderate to GoodGood to Excellent

Experimental Protocols

Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol is a general guideline for the copper-catalyzed synthesis of a diaryl ether and should be adapted for the specific reactants.

Reagents:

  • 2-Halo-5-(trifluoromethyl)aniline (1.0 equiv)

  • 2-Methoxyphenol (1.2 - 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add K₂CO₃ and flame-dry under vacuum. Allow to cool to room temperature.

  • Backfill the flask with an inert gas (e.g., Argon).

  • Add CuI, L-proline, 2-halo-5-(trifluoromethyl)aniline, and 2-methoxyphenol to the flask.

  • Add anhydrous DMF via syringe.

  • Stir the mixture and heat to 130-150 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

G start_end start_end process process decision decision issue issue start Start Synthesis setup Reaction Setup (Inert Atmosphere) start->setup heat Heat & Stir (Monitor by TLC/LC-MS) setup->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end_node Final Product analyze->end_node

Caption: General experimental workflow for cross-coupling synthesis.

G issue issue cause cause solution solution low_yield Low or No Yield? check_sm Starting Material Present (TLC)? low_yield->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_side_products Side Products Observed? check_sm->check_side_products No solution1 Increase Time / Temp Check Reagent Purity incomplete_rxn->solution1 side_rxn Side Reactions Dominant check_side_products->side_rxn Yes degradation Degradation / Catalyst Poisoning check_side_products->degradation No solution2 Optimize Catalyst/Ligand Lower Temperature side_rxn->solution2 solution3 Use Milder Conditions Purify Reagents & Degas degradation->solution3 G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant reactant product product catalyst catalyst side_product side_product A 2-Halo-5-(CF3)-Aniline P Desired Diaryl Ether Amine A->P S1 Homocoupling Product A->S1 S2 Hydrodehalogenation A->S2 B 2-Methoxyphenol B->P C CuI Catalyst Base (K2CO3) C->P C->S1 C->S2

References

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.

Issue 1: Low yield of the desired product.

  • Potential Cause: Incomplete reaction, degradation of starting materials or product, or formation of side products.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

    • Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Impurities in starting materials can lead to side reactions.

    • Inert Atmosphere: For palladium-catalyzed reactions like the Buchwald-Hartwig coupling, maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.

    • Catalyst and Ligand Selection (Buchwald-Hartwig): The choice of palladium precursor, phosphine ligand, and base is critical for efficient coupling.[1] Consider screening different combinations to optimize the reaction.

    • Reaction Temperature: For Ullmann condensations, high temperatures are often required, but excessive heat can lead to degradation.[2] For Buchwald-Hartwig reactions, milder conditions are generally preferred.[1] Optimize the temperature for your specific reaction conditions.

Issue 2: Presence of an impurity with a mass corresponding to the starting aniline.

  • Potential Cause: Unreacted 2-methoxy-5-(trifluoromethyl)aniline.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure the stoichiometry of the reactants is correct. A slight excess of the aryl halide may be beneficial.

    • Reaction Time: Extend the reaction time and monitor for the disappearance of the starting aniline by TLC or HPLC.

    • Purification: Efficient purification by column chromatography should remove unreacted starting materials.

Issue 3: Presence of an impurity with a mass corresponding to the starting aryl halide.

  • Potential Cause: Unreacted 1-halo-2-methoxybenzene (e.g., 1-bromo-2-methoxybenzene or 1-chloro-2-methoxybenzene).

  • Troubleshooting Steps:

    • Stoichiometry: Ensure the stoichiometry of the reactants is correct. A slight excess of the aniline may be used.

    • Reaction Time: Extend the reaction time and monitor for the disappearance of the aryl halide.

    • Purification: Column chromatography is typically effective for removing unreacted aryl halides.

Issue 4: Observation of a significant amount of a hydrodehalogenated byproduct.

  • Potential Cause: A common side reaction in both Ullmann and Buchwald-Hartwig couplings is the replacement of the halogen on the aryl halide with a hydrogen atom.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all reagents and solvents are scrupulously dried, as water can be a proton source for hydrodehalogenation.

    • Ligand Choice (Buchwald-Hartwig): Some phosphine ligands are more prone to promoting hydrodehalogenation than others. Consider using ligands known to suppress this side reaction.

    • Base Selection: The choice of base can influence the extent of hydrodehalogenation.

Issue 5: Detection of a high molecular weight impurity.

  • Potential Cause: Homocoupling of the starting materials can lead to the formation of symmetrical biaryl compounds.

  • Troubleshooting Steps:

    • Catalyst System: Optimize the catalyst system to favor the cross-coupling reaction over homocoupling.

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes involve the formation of a diaryl ether bond through either an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction.

Q2: What are the likely impurities I might encounter in the synthesis of this compound?

A2: Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted starting materials: 2-methoxy-5-(trifluoromethyl)aniline and the corresponding 1-halo-2-methoxybenzene.

    • Homocoupling products: Symmetrical biaryls formed from the aryl halide.

    • Hydrodehalogenation product: Anisole formed from the 1-halo-2-methoxybenzene.

  • Starting Material-Related Impurities:

    • Impurities present in the starting 2-methoxy-5-(trifluoromethyl)aniline or 1-halo-2-methoxybenzene.

Q3: How can I best purify the final product?

A3: Purification is typically achieved through silica gel column chromatography. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system may also be an effective final purification step.

Q4: What analytical techniques are recommended for purity assessment?

A4: A combination of techniques is recommended for comprehensive purity analysis:

  • HPLC: For determining the purity and quantifying impurities.

  • Mass Spectrometry (MS): For identifying the molecular weight of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and characterization of any isolated impurities.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Potential Origin
2-Methoxy-5-(trifluoromethyl)anilineC₈H₈F₃NO191.15Unreacted Starting Material
1-Bromo-2-methoxybenzeneC₇H₇BrO187.03Unreacted Starting Material
1-Chloro-2-methoxybenzeneC₇H₇ClO142.58Unreacted Starting Material
AnisoleC₇H₈O108.14Hydrodehalogenation of Aryl Halide
2,2'-DimethoxybiphenylC₁₄H₁₄O₂214.26Homocoupling of 1-Halo-2-methoxybenzene

Experimental Protocols

Protocol 1: Ullmann Condensation

This protocol is a general guideline and may require optimization.

  • To a reaction vessel, add 2-methoxy-5-(trifluoromethyl)aniline (1.0 equiv.), 1-bromo-2-methoxybenzene (1.2 equiv.), copper(I) iodide (0.1 equiv.), a suitable ligand (e.g., L-proline, 0.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-150 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig C-O Coupling

This protocol is a general guideline and may require optimization.

  • In a glovebox, to an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Add 2-methoxy-5-(trifluoromethyl)aniline (1.0 equiv.) and 1-bromo-2-methoxybenzene (1.2 equiv.).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to 80-110 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_product Final Product SM1 2-Methoxy-5- (trifluoromethyl)aniline Coupling Ullmann Condensation or Buchwald-Hartwig Coupling SM1->Coupling SM2 1-Halo-2-methoxybenzene SM2->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-(2-Methoxyphenoxy)-5- (trifluoromethyl)aniline Purification->Product

Caption: General workflow for the synthesis of this compound.

Impurity_Formation Reactants Starting Materials (Aniline + Aryl Halide) Reaction Coupling Reaction Reactants->Reaction Product Desired Diaryl Ether Reaction->Product Impurity1 Unreacted Starting Materials Reaction->Impurity1 Incomplete Reaction Impurity2 Homocoupling Products Reaction->Impurity2 Side Reaction Impurity3 Hydrodehalogenation Product Reaction->Impurity3 Side Reaction

Caption: Logical relationship of impurity formation during the coupling reaction.

References

troubleshooting failed reactions involving 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and reactivity of this compound?

A1: this compound is a complex aniline derivative. Its reactivity is influenced by several key features:

  • Aniline Moiety: The primary amine group is a nucleophile and can participate in a variety of reactions, including amide bond formation, sulfonylation, and cross-coupling reactions.

  • Trifluoromethyl Group: This strong electron-withdrawing group deactivates the aromatic ring to which it is attached, making electrophilic aromatic substitution more difficult.[1][2] It also increases the lipophilicity and metabolic stability of the molecule, which is advantageous in drug design.[3][4]

  • Diaryl Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic or basic conditions.[5] Care should be taken when selecting reaction conditions to avoid unwanted cleavage of this linkage.

  • Methoxyphenoxy Group: The methoxy group is an electron-donating group on the second aromatic ring, which can influence the overall electronic properties of the molecule.

Q2: I am having trouble with the solubility of this compound in my reaction. What solvents are recommended?

A2: Due to the presence of the trifluoromethyl group, this compound is expected to have good solubility in many common organic solvents.[6] For reactions, consider using aprotic polar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dioxane, or tetrahydrofuran (THF). For purification, a solvent system of hexanes and ethyl acetate is often effective for trifluoromethylated compounds.[7]

Q3: Are there any known incompatibilities or side reactions to be aware of when using this compound?

A3: Potential side reactions include:

  • Oxidation of the aniline: Anilines can be susceptible to oxidation, so it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Protonation of the aniline: In acidic media, the aniline nitrogen can be protonated, forming an anilinium ion. This deactivates the ring towards electrophilic substitution and renders the amine non-nucleophilic.[8]

  • Multiple substitutions: The aniline is a powerful directing group, and in electrophilic aromatic substitution reactions, multiple substitutions can occur if the reaction is not carefully controlled.[8]

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low or no yield of the desired amide product.

Possible Cause Troubleshooting Suggestion
Incomplete activation of the carboxylic acid. Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid for 15-30 minutes before adding the aniline.[9]
Deactivation of the aniline. The trifluoromethyl group makes the aniline less nucleophilic. Use a non-nucleophilic base (e.g., DIPEA, triethylamine) to scavenge the acid produced during the reaction. Avoid acidic conditions that can protonate the aniline.[9]
Steric hindrance. Both the aniline and the carboxylic acid coupling partner may be sterically hindered. Try elevating the reaction temperature or extending the reaction time. Alternatively, switching to a more potent coupling reagent like HATU or COMU may be beneficial.[9]
Hydrolysis of activated ester. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere to minimize exposure to moisture.[10]

G start Low Amide Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents preactivate Pre-activate Carboxylic Acid check_reagents->preactivate Reagents OK change_base Use Non-Nucleophilic Base (e.g., DIPEA) preactivate->change_base increase_temp_time Increase Temperature/Time change_base->increase_temp_time stronger_coupler Use Stronger Coupling Reagent (e.g., HATU) increase_temp_time->stronger_coupler dry_conditions Ensure Anhydrous Conditions stronger_coupler->dry_conditions success Successful Coupling dry_conditions->success

Suzuki Coupling Reactions

Problem: Failure to form the C-C bond or low product yield.

Possible Cause Troubleshooting Suggestion
Catalyst deactivation. Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the palladium catalyst. Degas all solvents prior to use.
Incorrect ligand choice. The choice of phosphine ligand is crucial. For electron-rich anilines, bulky, electron-rich ligands such as those from the Buchwald series (e.g., SPhos, XPhos) are often effective.
Base incompatibility. The choice of base can significantly impact the reaction. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of starting materials.[11]
Protodeboronation of the boronic acid. This side reaction can be prevalent, especially with prolonged reaction times or in the presence of water. Use a slight excess of the boronic acid (1.2-1.5 equivalents) and ensure anhydrous conditions.[12]

G start Failed Suzuki Coupling inert_atm Ensure Inert Atmosphere start->inert_atm ligand_screen Screen Different Phosphine Ligands inert_atm->ligand_screen base_screen Screen Different Bases ligand_screen->base_screen boronic_acid Use Excess Boronic Acid (1.2-1.5 eq) base_screen->boronic_acid solvent_choice Optimize Solvent System (e.g., Dioxane/Water) boronic_acid->solvent_choice success Successful Coupling solvent_choice->success

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Signaling Pathway

The trifluoromethyl group is a common feature in many modern pharmaceuticals, including those targeting inflammatory pathways.[1][2][3] One such pathway of significant interest is the NLRP3 inflammasome pathway, which is a key driver of inflammation in a variety of diseases.

G cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Assembly NLRP3 Inflammasome Assembly Transcription->Assembly Stimuli ATP, Toxins, etc. Efflux K+ Efflux Stimuli->Efflux Efflux->Assembly Casp1 Caspase-1 Activation Assembly->Casp1 IL1b IL-1β & IL-18 Maturation & Secretion Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis

References

Technical Support Center: Optimization of Reaction Parameters for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the optimization of your experimental procedures.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

A1: Low or no conversion is a frequent issue that can often be attributed to several factors:

  • Catalyst Inactivity:

    • Copper-based catalysts (Ullmann): Copper(I) salts are susceptible to oxidation. Ensure you are using a fresh, high-purity source of your copper catalyst (e.g., CuI, CuBr, or Cu₂O). If the catalyst has been stored for a long time, its activity may be compromised.

    • Palladium-based catalysts (Buchwald-Hartwig): The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst deactivation. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).

  • Ligand Selection:

    • Ullmann: While some Ullmann reactions can proceed without a ligand, the addition of a suitable ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) can significantly improve the reaction rate and yield, especially with challenging substrates.

    • Buchwald-Hartwig: The choice of phosphine ligand is critical. For C-O bond formation, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective. The optimal ligand may need to be screened for your specific substrates.

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle.

    • For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent.

    • For Buchwald-Hartwig reactions, strong bases like NaOtBu or LHMDS are often used, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary if your substrates are base-sensitive.

  • Reaction Temperature:

    • Traditional Ullmann reactions often require high temperatures (120-200 °C). If you are observing low conversion, a higher temperature may be necessary.

    • Buchwald-Hartwig reactions are generally run at lower temperatures (80-120 °C). However, insufficient heat can lead to a sluggish reaction.

Q2: I am observing significant formation of side products, such as homocoupling of the starting materials or hydrodehalogenation. How can I minimize these?

A2: The formation of side products is a common challenge in cross-coupling reactions.

  • Homocoupling: This can occur when the catalytic cycle is interrupted. Optimizing the ligand-to-metal ratio can sometimes suppress this side reaction. In Buchwald-Hartwig reactions, using a well-defined palladium precatalyst can also minimize homocoupling.

  • Hydrodehalogenation (reduction of the aryl halide): This side reaction is often caused by the presence of water or other protic impurities. Ensure you are using anhydrous solvents and that your reagents are dry. The choice of base can also influence the extent of this side reaction.

Q3: The purification of my final product is difficult due to persistent impurities. What are some common impurities and how can I avoid them?

A3: Purification challenges often arise from unreacted starting materials or closely related side products.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have a mixture of starting materials and product. Monitor the reaction by TLC or LC-MS to ensure it has reached completion before workup.

  • Ligand-related Impurities: Phosphine ligands used in Buchwald-Hartwig reactions can be oxidized during the reaction and workup, leading to phosphine oxide impurities that can be difficult to separate. Careful column chromatography is often required.

  • Copper Residues (Ullmann): Residual copper salts can sometimes be challenging to remove. A thorough aqueous workup, sometimes with the addition of a chelating agent like EDTA, can help.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both methods are viable for the formation of the diaryl ether bond. The choice often depends on the available starting materials, functional group tolerance, and desired reaction conditions.

  • Ullmann Condensation: This is a classic method that uses a copper catalyst. It is often more cost-effective but may require higher reaction temperatures. It is a good choice when cost is a primary concern and the substrates can tolerate high temperatures.

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction generally proceeds under milder conditions and has a broader substrate scope. However, the palladium catalysts and phosphine ligands can be more expensive. This is often the preferred method for complex molecules with sensitive functional groups.

Q2: What are the key parameters to optimize for this reaction?

A2: The most critical parameters to optimize are the choice of catalyst, ligand, base, solvent, and temperature. A systematic screening of these parameters is often necessary to achieve the best results. The tables below provide a starting point for this optimization.

Q3: How does the trifluoromethyl group on the aniline affect the reaction?

A3: The trifluoromethyl group is a strong electron-withdrawing group. In the context of an aryl halide starting material (e.g., 2-bromo-4-(trifluoromethyl)anisole), this can make the C-X bond more susceptible to oxidative addition, which can be beneficial for the reaction rate. If you are starting with 2-(2-methoxyphenoxy)-5-(trifluoromethyl)nitrobenzene and performing a reduction to the aniline, the trifluoromethyl group is generally stable to common reduction conditions (e.g., H₂/Pd/C, SnCl₂).

Q4: Can I use an aryl chloride as a starting material?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in both Ullmann and Buchwald-Hartwig reactions. For Ullmann reactions, coupling with aryl chlorides is very challenging. For Buchwald-Hartwig reactions, specialized ligands (e.g., certain biaryl phosphines) have been developed that can facilitate the coupling of aryl chlorides, but higher catalyst loadings and temperatures may be required.

Data Presentation

The following tables summarize key parameters for the optimization of Ullmann and Buchwald-Hartwig reactions for the synthesis of diaryl ethers.

Table 1: Optimization Parameters for Ullmann Condensation

ParameterReagents/ConditionsTypical RangeRemarks
Copper Source CuI, CuBr, Cu₂O, Cu(OAc)₂5-20 mol%CuI is a common and effective choice.
Ligand 1,10-Phenanthroline, N,N-Dimethylglycine10-40 mol%Can significantly improve yield and lower reaction temperature.
Base K₂CO₃, Cs₂CO₃, K₃PO₄1.5-3.0 equiv.Cs₂CO₃ is often very effective but more expensive.
Solvent DMF, Dioxane, Toluene, Pyridine-The choice of solvent can influence the solubility of the base and catalyst.
Temperature 100-200 °C-Higher temperatures are often required for less reactive substrates.

Table 2: Optimization Parameters for Buchwald-Hartwig C-O Coupling

ParameterReagents/ConditionsTypical RangeRemarks
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts1-5 mol%Precatalysts can provide more consistent results.
Ligand XPhos, RuPhos, BrettPhos, SPhos1.1-2.0 equiv. relative to PdBulky, electron-rich phosphine ligands are generally preferred.
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃1.2-2.0 equiv.Choice depends on the base sensitivity of the substrates.
Solvent Toluene, Dioxane, THF-Anhydrous and degassed solvents are crucial.
Temperature 80-120 °C-Milder conditions compared to the Ullmann reaction.

Experimental Protocols

The following are general, representative protocols. Specific conditions may need to be optimized for your particular substrates.

Protocol 1: Ullmann Condensation

  • To an oven-dried reaction tube, add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add 2-bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 mmol) and 2-methoxyphenol (guaiacol) (1.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 5 mL of anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 130 °C for 24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 2-bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 mmol), 2-methoxyphenol (1.2 mmol), and Cs₂CO₃ (1.5 mmol).

  • Add 5 mL of anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthetic_Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling U_Start Starting Materials: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene + 2-Methoxyphenol U_Reactants Cu(I) Catalyst Ligand (optional) Base (e.g., K2CO3) U_Product This compound U_Start->U_Product Reaction U_Conditions Inert Atmosphere Solvent (e.g., Toluene) Heat (100-200°C) U_Workup Workup & Purification B_Start Starting Materials: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene + 2-Methoxyphenol B_Reactants Pd(0) Precatalyst Phosphine Ligand Base (e.g., Cs2CO3) B_Product This compound B_Start->B_Product Reaction B_Conditions Inert Atmosphere Solvent (e.g., Toluene) Heat (80-120°C) B_Workup Workup & Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low or No Yield Catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere Start->Catalyst Is the catalyst active? Ligand Optimize Ligand - Screen different ligands - Adjust ligand:metal ratio Start->Ligand Is the ligand appropriate? Base Evaluate Base - Screen different bases - Check solubility Start->Base Is the base suitable? Conditions Adjust Reaction Conditions - Increase temperature - Change solvent Start->Conditions Are conditions optimal? Purity Verify Reagent Purity - Use anhydrous solvents - Purify starting materials Start->Purity Are reagents pure? Solution Improved Yield Catalyst->Solution Ligand->Solution Base->Solution Conditions->Solution Purity->Solution

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Degradation of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline. As specific degradation data for this compound is limited in publicly available literature, this guide is based on established principles of aniline derivative degradation and data from structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is expected to degrade through several key pathways, primarily initiated by modification of the aniline functional group and the aromatic rings. The main predicted pathways are:

  • Oxidative Degradation: The electron-rich amino group is susceptible to oxidation, potentially forming nitroso, nitro, and ultimately, N-oxide derivatives. The aromatic rings can also undergo hydroxylation.

  • Photolytic Degradation: In the presence of light, particularly UV, and a suitable photosensitizer, reactive oxygen species can be generated, leading to hydroxylation of the aromatic rings and cleavage of the ether bond.

  • Microbial Degradation: Under aerobic conditions, microorganisms may initiate degradation by hydroxylating the aromatic rings, often leading to catechol-like intermediates. These intermediates can then undergo ring cleavage. Anaerobic degradation pathways are also possible but are generally slower.

  • Hydrolysis: The ether linkage may be susceptible to hydrolysis under acidic or basic conditions, although this is generally less facile for diaryl ethers compared to alkyl aryl ethers.

Q2: What are the likely initial transformation products?

A2: The initial transformation products will depend on the degradation conditions:

  • Oxidative conditions: Expect the formation of hydroxylated derivatives on either aromatic ring, N-oxides, and potentially products of ether bond cleavage such as 2-methoxy-5-(trifluoromethyl)phenol and quinone-like structures.

  • Photolytic conditions: Similar to oxidative degradation, hydroxylated products and ether cleavage products are anticipated.

  • Microbial conditions: Initial products are likely to be hydroxylated anilines and phenols. For instance, hydroxylation of the aniline ring could lead to catechol derivatives which are key intermediates in microbial degradation pathways.[1]

Q3: How does the trifluoromethyl group affect degradation?

A3: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the degradation process. It deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic attack, such as hydroxylation. This may direct initial enzymatic or chemical attacks to the other aromatic ring (the methoxyphenoxy group). The CF3 group is generally very stable and is not expected to be a primary site of degradation under typical environmental conditions.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Problem Possible Cause Suggested Solution
Low or no degradation observed 1. Experimental conditions are too mild (e.g., low temperature, insufficient oxidant concentration). 2. The microbial culture is not adapted to the substrate. 3. The compound is highly recalcitrant under the tested conditions.1. Increase the intensity of the degradation conditions (e.g., higher oxidant concentration, longer UV exposure, higher temperature within reasonable limits). 2. Acclimatize the microbial culture by gradually introducing the target compound. 3. Consider using more aggressive degradation methods like advanced oxidation processes (AOPs) or specialized microbial strains.
Poor peak shape or resolution in HPLC/LC-MS analysis 1. Inappropriate mobile phase composition or pH. 2. Column contamination or degradation. 3. Matrix effects from the experimental medium.1. Optimize the mobile phase. For aniline derivatives, a buffered mobile phase is often necessary. 2. Flush the column with a strong solvent or replace it if necessary. 3. Perform a sample cleanup step (e.g., solid-phase extraction) before analysis.
Identification of unknown transformation products is difficult 1. Insufficient mass spectral data. 2. Co-elution of multiple products. 3. Lack of reference standards.1. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data. 2. Optimize the chromatographic method to improve separation. 3. Propose structures based on fragmentation patterns and known degradation pathways of similar compounds. If possible, synthesize potential intermediates to confirm identification.
Inconsistent results between replicate experiments 1. Variability in microbial inoculum. 2. Fluctuations in experimental conditions (e.g., temperature, light intensity). 3. Inhomogeneous sampling.1. Standardize the inoculum preparation and use a consistent cell density. 2. Ensure tight control over all experimental parameters. 3. Mix the reaction mixture thoroughly before taking a sample.

Experimental Protocols

1. Aerobic Microbial Degradation Assay

  • Objective: To assess the biodegradability of this compound by a mixed microbial culture.

  • Methodology:

    • Prepare a minimal salts medium (MSM).

    • Dispense the MSM into sterile flasks.

    • Add the target compound (e.g., from a stock solution in a suitable solvent) to a final concentration of 10-50 mg/L.

    • Inoculate the flasks with a microbial consortium (e.g., activated sludge from a wastewater treatment plant).

    • Include a sterile control (with the compound but no inoculum) and a biotic control (with inoculum but without the compound).

    • Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30 °C) in the dark.

    • Collect samples at regular intervals and analyze for the disappearance of the parent compound and the formation of transformation products using HPLC or LC-MS.

2. Photolytic Degradation Assay

  • Objective: To evaluate the degradation of the compound under simulated solar irradiation.

  • Methodology:

    • Prepare an aqueous solution of this compound in a photochemically transparent vessel (e.g., quartz).

    • A photosensitizer, such as titanium dioxide (TiO2), can be added to simulate photocatalytic degradation.[1]

    • Include a dark control to account for any non-photolytic degradation.

    • Expose the solution to a light source that mimics the solar spectrum (e.g., a xenon arc lamp).

    • Maintain a constant temperature using a water bath.

    • Withdraw samples at specific time points and analyze by HPLC or LC-MS.

Visualizations

Predicted Degradation Pathways parent This compound hydroxylated_aniline Hydroxylated Aniline Ring parent->hydroxylated_aniline Oxidation / Photolysis / Microbial hydroxylated_phenoxy Hydroxylated Phenoxy Ring parent->hydroxylated_phenoxy Oxidation / Photolysis / Microbial n_oxide N-Oxide Derivative parent->n_oxide Oxidation ether_cleavage Ether Bond Cleavage Products parent->ether_cleavage Hydrolysis / Photolysis ring_opening Ring Opening Products hydroxylated_aniline->ring_opening Microbial Degradation hydroxylated_phenoxy->ring_opening Microbial Degradation ether_cleavage->ring_opening Further Degradation mineralization Mineralization (CO2, H2O, F-, NH4+) ring_opening->mineralization Complete Degradation

Caption: Predicted degradation pathways for this compound.

Experimental Workflow start Start: Define Degradation Conditions (Microbial, Photolytic, Oxidative) setup Set up Experiment (Reactors, Controls) start->setup sampling Time-course Sampling setup->sampling analysis Chemical Analysis (HPLC, LC-MS) sampling->analysis data Data Processing (Kinetics, Product ID) analysis->data pathway Pathway Elucidation data->pathway

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this diaryl ether.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the two most viable synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Reactant Quality Ensure starting materials, particularly the aryl halide and phenol, are of high purity. Impurities can inhibit the catalyst. Use anhydrous solvents and reagents, as water can lead to side reactions like dehalogenation.[1]
Inactive Catalyst For Ullmann reactions, use freshly prepared or high-quality copper(I) salts (e.g., CuI, CuBr).[2] For Buchwald-Hartwig, ensure the palladium precatalyst is handled under an inert atmosphere to prevent deactivation.
Incorrect Ligand Choice The choice of ligand is critical. For Ullmann, ligands like 1,10-phenanthroline can be effective.[3] For Buchwald-Hartwig, sterically hindered biaryl phosphine ligands (e.g., XPhos, JohnPhos) are often successful.[4]
Suboptimal Base The base's strength and solubility are important. For Ullmann, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[2] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used.
Inappropriate Reaction Temperature Ullmann reactions often require high temperatures (100-210 °C).[5] Buchwald-Hartwig reactions are generally milder but may still require heating (80-110 °C).[6] Optimize the temperature for your specific substrate combination.
Substrate Electronics Diaryl ether synthesis is favored between electron-poor aryl halides and electron-rich phenols.[2] In this case, 2-bromo-4-(trifluoromethyl)aniline would be the electron-poor partner and guaiacol the electron-rich one.
Significant Side Product Formation
Side Product Potential Cause Mitigation Strategy
Dehalogenation of Aryl Halide Presence of water or other protic sources. The reaction may be too slow, allowing for this competing pathway.Use rigorously dried solvents and reagents and maintain an inert atmosphere.[1] Increasing the reaction rate by optimizing temperature or catalyst loading might also help.
Homocoupling of Aryl Halide A common side reaction in Ullmann condensations.Using a ligand can sometimes suppress homocoupling. Adjusting the stoichiometry of the reactants might also be beneficial.
Hydroxylation of Aryl Halide Can occur if the base is a hydroxide and reaction conditions are harsh.Use a non-hydroxide base like a carbonate or phosphate.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my target molecule, Ullmann or Buchwald-Hartwig?

A: Both methods are viable for diaryl ether synthesis. The Buchwald-Hartwig reaction often offers milder conditions, a broader substrate scope, and higher yields, but the palladium catalysts and specialized ligands can be expensive.[4][7] The Ullmann condensation is a more traditional, cost-effective method using copper catalysts, but it typically requires higher temperatures and can have more variable yields.[5] The choice may depend on your available resources, scale, and the specific functional groups on your substrates.

Q2: How do I choose the correct starting materials for the synthesis of this compound?

A: The most logical disconnection for this diaryl ether is at the C-O bond. This leads to two possible combinations of starting materials:

  • Route A: 2-Bromo-4-(trifluoromethyl)aniline reacting with 2-methoxyphenol (guaiacol).

  • Route B: 2-Amino-5-(trifluoromethyl)phenol reacting with 2-bromoanisole.

Route A is generally preferred as the trifluoromethyl group makes the aryl bromide more electron-deficient and thus more reactive.

Q3: My reaction is very slow. How can I increase the reaction rate?

A: To increase the reaction rate, you can try the following:

  • Increase the reaction temperature in increments.

  • Increase the catalyst and/or ligand loading.

  • Ensure efficient stirring, especially for heterogeneous mixtures.

  • Switch to a more reactive aryl halide (iodide > bromide > chloride).[4]

Q4: How should I monitor the progress of my reaction?

A: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4] This will allow you to track the consumption of starting materials and the formation of the product.

Experimental Protocols

Protocol 1: Ullmann Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromo-4-(trifluoromethyl)aniline (1.0 mmol)

  • 2-Methoxyphenol (guaiacol) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous toluene or dioxane (5 mL)

Procedure:

  • To an oven-dried reaction vial, add 2-bromo-4-(trifluoromethyl)aniline, 2-methoxyphenol, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the vial and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling

This protocol utilizes a palladium precatalyst for ease of setup.[4]

Materials:

  • 2-Bromo-4-(trifluoromethyl)aniline (1.0 mmol)

  • 2-Methoxyphenol (guaiacol) (1.2 mmol)

  • Pd precatalyst (e.g., [Pd(cinnamyl)Cl]₂) (0.01-0.02 mmol Pd)

  • Biaryl phosphine ligand (e.g., XPhos) (0.02-0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add the Pd precatalyst, ligand, and NaOtBu to an oven-dried reaction vial.

  • Outside the glovebox, add 2-bromo-4-(trifluoromethyl)aniline and 2-methoxyphenol.

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous toluene via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Aryl Halide, Phenol, Catalyst, Ligand, and Base B Add to Oven-Dried Reaction Vessel A->B C Add Anhydrous Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction (TLC/GC-MS) D->E F Cool and Quench Reaction E->F G Filter (if needed) and Perform Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J J I->J Characterize Final Product G Start Low or No Yield Check_Reagents Check Purity and Anhydrous Conditions of Reagents/Solvents Start->Check_Reagents Check_Catalyst Verify Catalyst/Ligand Activity and Loading Start->Check_Catalyst Check_Base Is the Base Strong and Soluble Enough? Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Substrate_Electronics Consider Substrate Electronic Effects Start->Substrate_Electronics Success Improved Yield Check_Reagents->Success Check_Catalyst->Success Check_Base->Success Check_Temp->Success Substrate_Electronics->Success

References

avoiding common pitfalls in 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (CAS No. 175135-08-7) is a substituted aniline derivative. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 175135-08-7[1][2][][4][5]
Molecular Formula C₁₄H₁₂F₃NO₂[1][2][5]
Molecular Weight 283.25 g/mol [1][2]
Melting Point 28 °C[1][5][6]
Boiling Point 332 °C at 760 mmHg[5][6]
Appearance Not specified, likely a solid at room temperature given the melting point.
Solubility Insoluble in water; soluble in common organic solvents.

Q2: What are the primary applications of this compound?

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its use as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity, which is advantageous in drug design.

Q3: What are the main safety hazards associated with this compound?

This compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1][7] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this chemical.[1] Work should be conducted in a well-ventilated fume hood.

Q4: How should this compound be stored?

Due to the potential for oxidation of the aniline group, it is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent degradation.

Troubleshooting Guides

Synthesis of this compound

The synthesis of this diaryl ether amine is likely to proceed via a nucleophilic aromatic substitution reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination. Below are troubleshooting guides for these potential synthetic routes.

Guide 1: Ullmann Condensation

This approach would involve the copper-catalyzed reaction of 2-bromo-4-(trifluoromethyl)aniline with 2-methoxyphenol or 1-bromo-2-methoxybenzene with 2-amino-4-(trifluoromethyl)phenol.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive copper catalyst.- Reaction temperature is too low.- Insufficient base.- Activate the copper catalyst prior to use (e.g., by washing with a dilute acid to remove oxide layers).- Gradually increase the reaction temperature. Ullmann reactions often require high temperatures (>150 °C).[8]- Use a stronger base (e.g., potassium carbonate, cesium carbonate) and ensure it is anhydrous.
Formation of Side Products (e.g., homocoupling of starting materials) - High reaction temperature.- Inappropriate ligand for the copper catalyst.- Optimize the reaction temperature; avoid excessively high temperatures.- Screen different ligands (e.g., phenanthroline, acetylacetonate) to promote the desired cross-coupling.[8]
Dark, Tarry Reaction Mixture - Oxidation of the aniline or phenol starting materials.- Thermal decomposition at high temperatures.- Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).- Attempt the reaction at a lower temperature for a longer duration.

Guide 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction would likely involve the reaction of 1-bromo-2-methoxyphenoxybenzene with an amine or, more commonly, an aryl halide with 2-(2-methoxyphenoxy)aniline.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield - Inactive palladium catalyst.- Inappropriate ligand for the palladium catalyst.- Weak or inappropriate base.- Presence of oxygen or moisture.- Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.- Screen a variety of phosphine ligands (e.g., BINAP, XPhos, SPhos) as their steric and electronic properties are crucial for reaction efficiency.[9]- Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[10]- Use anhydrous solvents and degas the reaction mixture thoroughly. Perform the reaction under an inert atmosphere.[10]
Formation of Hydrodehalogenated Byproduct - Presence of water or other protic impurities.- β-hydride elimination from the palladium-amide complex.- Ensure all reagents and solvents are rigorously dried.- Optimize the ligand and reaction conditions to favor reductive elimination over β-hydride elimination.[11]
Difficulty in Product Purification - Contamination with the ligand or its oxide.- Presence of residual starting materials.- Use a ligand that is easily separable by chromatography or crystallization.- Optimize the stoichiometry of the reactants to ensure full conversion of the limiting reagent.
Purification

Problem: Difficulty in purifying the final product.

| Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | :--- | | Oily Product Instead of Solid | - The melting point is low (28 °C), so it may be an oil or low-melting solid at room temperature.[1][5][6]- Presence of impurities lowering the melting point. | - Cool the product on an ice bath to induce solidification.- Purify by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common starting point for eluting anilines. | | Colored Impurities | - Oxidation of the aniline functional group. | - Minimize exposure to air and light during workup and purification.- Consider a final filtration through a short plug of silica gel or activated carbon to remove baseline impurities. |

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for reactions commonly used to synthesize similar compounds. Optimization will be necessary for this compound.

Protocol 1: Ullmann Condensation (Hypothetical)

This protocol describes the synthesis from 2-bromo-4-(trifluoromethyl)aniline and 2-methoxyphenol.

Materials:

  • 2-bromo-4-(trifluoromethyl)aniline

  • 2-methoxyphenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous, high-boiling solvent (e.g., DMF, NMP)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4-(trifluoromethyl)aniline (1.0 equiv.), 2-methoxyphenol (1.2 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (Hypothetical)

This protocol describes the synthesis from 1-bromo-2-methoxy-4-(trifluoromethyl)benzene and 2-aminophenol, followed by a subsequent etherification (a multi-step synthesis might be more feasible). A more direct, though potentially challenging, route would be the coupling of 2-(2-methoxyphenoxy)aniline with a trifluoromethylating agent or a suitable trifluoromethyl-substituted aryl halide. The following is a generalized protocol for the C-N coupling step.

Materials:

  • Aryl halide (e.g., 1-bromo-2-methoxyphenoxybenzene)

  • Amine (e.g., 5-(trifluoromethyl)aniline)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.[10]

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.[10]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_ullmann Ullmann Condensation Workflow cluster_buchwald Buchwald-Hartwig Amination Workflow U_Start Combine Reactants: Aryl Halide, Phenol, Cu Catalyst, Ligand, Base U_Reaction Heat under Inert Atmosphere U_Start->U_Reaction U_Workup Cool, Dilute, Filter U_Reaction->U_Workup U_Purify Column Chromatography U_Workup->U_Purify U_Product Final Product U_Purify->U_Product B_Start Combine Reactants: Aryl Halide, Amine, Pd Catalyst, Ligand, Base B_Reaction Heat under Inert Atmosphere B_Start->B_Reaction B_Workup Quench, Extract B_Reaction->B_Workup B_Purify Column Chromatography B_Workup->B_Purify B_Product Final Product B_Purify->B_Product

Caption: Generalized workflows for the synthesis of this compound.

troubleshooting_logic Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions (Temp, Time) Start->Conditions Reagents Verify Reagent Purity (Anhydrous, Degassed) Start->Reagents Ligand Screen Different Ligands Catalyst->Ligand Result Improved Yield Catalyst->Result Conditions->Result Base Check Base Strength/Stoichiometry Reagents->Base Reagents->Result Ligand->Result Base->Result

Caption: Troubleshooting logic for optimizing reaction yield.

References

Technical Support Center: Enhancing the Purity of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of synthesized 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common physical properties of this compound?

This compound is typically an off-white to beige or brownish crystalline powder.[1] Its melting point is in the range of 58-60 °C.[2]

Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and is it a concern?

The discoloration of anilines is often due to aerial oxidation of the amino group, which can lead to the formation of colored impurities.[3] While minor discoloration may not significantly affect the outcome of all subsequent reactions, for sensitive applications such as in drug development, using a pure, colorless, or off-white material is crucial. It is recommended to assess the purity of a discolored sample by a suitable analytical method like HPLC before use.

Q3: What are the potential impurities in the synthesis of this compound?

When synthesized via the Ullmann condensation of 2-chloro-5-(trifluoromethyl)aniline and guaiacol, potential impurities can include unreacted starting materials, homocoupled byproducts of the starting materials, and products of side reactions like dehalogenation. If synthesized by the reduction of 4-methoxy-3-nitrobenzotrifluoride, impurities could arise from incomplete reduction (nitroso or hydroxylamine intermediates) or side reactions.[4]

Q4: How should I store purified this compound to maintain its purity?

To prevent degradation, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and air.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Product is an oil and does not solidify The product may contain impurities that are depressing the melting point.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - If trituration fails, purify the oil by column chromatography.
Low yield after recrystallization The chosen recrystallization solvent may be too good a solvent for the compound, even at low temperatures. The compound may have been lost during a hot filtration step if one was performed.- Screen for a different recrystallization solvent or solvent system. - Ensure the minimum amount of hot solvent is used for dissolution. - If performing a hot filtration, ensure the apparatus is pre-heated to prevent premature crystallization.
Product streaks on the TLC plate during column chromatography The basic amine group is interacting strongly with the acidic silica gel.- Add a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase. - Consider using a different stationary phase, such as neutral alumina.
Poor separation of the product from an impurity by column chromatography The polarity of the mobile phase may not be optimal for separating the compounds.- Adjust the solvent ratio of the mobile phase to achieve a greater difference in the Rf values of the product and the impurity. An ideal Rf for the product is typically between 0.2 and 0.4.[5]
The purified product discolors over time The compound is oxidizing upon exposure to air and/or light.- Store the purified compound under an inert atmosphere in a sealed, amber vial in a cool, dark place.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify solid this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water or toluene)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for anilines include ethanol/water, methanol, or toluene.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue to add small portions of the solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then heat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Column Chromatography

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., Hexane/Ethyl Acetate with 1% Triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase that gives the product an Rf value of approximately 0.2-0.4.[5][6] A common starting point for anilines is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring an evenly packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Materials:

  • Purified this compound

  • HPLC grade solvents (e.g., acetonitrile and water)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • HPLC Conditions (Representative):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Data Presentation

Table 1: Representative Recrystallization Data

Solvent SystemCrude Purity (%)Purified Purity (%)Yield (%)
Ethanol/Water90>9885
Toluene90>9980

Note: These are representative values and may vary depending on the nature and amount of impurities.

Table 2: Representative Column Chromatography Data

Mobile Phase (Hexane:Ethyl Acetate + 1% Triethylamine)Rf of ProductPurity of Isolated Product (%)
9:10.35>99
8:20.50>99

Note: The optimal mobile phase should be determined by TLC for each specific batch of crude product.

Visualizations

Purification_Workflow Crude Crude Product Assess_Purity Assess Purity (TLC/HPLC) Crude->Assess_Purity Purification_Method Choose Purification Method Assess_Purity->Purification_Method Pure_Product Pure Product Assess_Purity->Pure_Product Purity > 98% Recrystallization Recrystallization Purification_Method->Recrystallization If solid with suitable solubility Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography If oily or poor recrystallization Recrystallization->Assess_Purity Column_Chromatography->Assess_Purity Troubleshooting_Chromatography Start Column Chromatography Issue Streaking Streaking on TLC? Start->Streaking Poor_Separation Poor Separation? Start->Poor_Separation Streaking->Poor_Separation No Add_Base Add 0.5-1% Triethylamine to Mobile Phase Streaking->Add_Base Yes Optimize_Mobile_Phase Adjust Solvent Ratio for Rf of 0.2-0.4 Poor_Separation->Optimize_Mobile_Phase Yes Resolution Problem Resolved? Add_Base->Resolution Change_Stationary_Phase Use Neutral Alumina Change_Stationary_Phase->Resolution Optimize_Mobile_Phase->Resolution Resolution->Change_Stationary_Phase No

References

Validation & Comparative

Confirming the Structure of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline. Detailed experimental protocols and data are provided to assist researchers, scientists, and drug development professionals in confirming the molecular structure of this and similar compounds.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confidently determined.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the trifluoromethyl-substituted ring are expected to appear as a doublet, a doublet of doublets, and a singlet, reflecting their coupling with neighboring protons. The protons on the methoxyphenoxy group will also exhibit characteristic splitting patterns. The methoxy group protons will appear as a singlet, and the amine protons will likely present as a broad singlet.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.25d8.3
H-47.03dd8.3, 2.1
H-67.42d2.1
H-3'7.15td7.8, 1.5
H-4'7.28td7.9, 1.6
H-5'7.08td7.6, 1.6
H-6'6.98dd8.2, 1.5
-OCH₃3.85s-
-NH₂~4.5 (broad)s-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing and electron-donating nature of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1142.9
C-2139.8
C-3118.2
C-4123.5 (q, J ≈ 3.8 Hz)
C-5124.2 (q, J ≈ 272 Hz)
C-6115.9 (q, J ≈ 4.0 Hz)
C-1'148.1
C-2'150.2
C-3'114.5
C-4'121.3
C-5'123.1
C-6'117.8
-OCH₃56.2
-CF₃125.7 (q, J ≈ 272 Hz)

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra for a small organic molecule like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample height in the tube is at least 4 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

      • Set appropriate spectral width, acquisition time, and relaxation delay.

      • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).

      • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended):

      • Acquire COSY (Correlated Spectroscopy) to establish proton-proton couplings.

      • Acquire HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton attachments.

      • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different parts of the molecule.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of atoms.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other techniques provide complementary information.

Technique Principle Information Provided Advantages Limitations
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific resonance frequencies.Detailed information on the molecular structure, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry (MS) Molecules are ionized, and the mass-to-charge ratio of the ions is measured.Molecular weight and molecular formula (with high resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, small sample amount required.Isomers are often indistinguishable, provides limited connectivity information.
Infrared (IR) Spectroscopy Molecules absorb infrared radiation at specific frequencies corresponding to bond vibrations.Presence of specific functional groups (e.g., -NH₂, -C-O, -C=C).Fast and simple, provides a "fingerprint" of the molecule.Provides limited information about the overall molecular structure.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.Provides the absolute and unambiguous structure.Requires a suitable single crystal, which can be difficult to grow.

Workflow for Structural Confirmation

The logical workflow for confirming the structure of this compound using NMR spectroscopy is illustrated below.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation A Prepare Sample B Acquire 1D NMR (¹H, ¹³C) A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Process Spectra (FT, Phasing, Baseline Correction) C->D E Analyze ¹H NMR (Chemical Shift, Integration, Multiplicity) D->E F Analyze ¹³C NMR (Chemical Shift) D->F G Analyze 2D NMR (Correlations) D->G H Assign Signals to Protons and Carbons E->H F->H I Assemble Fragments using 2D NMR Data G->I H->I J Confirm Connectivity and Final Structure I->J

NMR Structural Elucidation Workflow

This comprehensive approach, integrating one- and two-dimensional NMR techniques, provides a robust and reliable method for the structural confirmation of this compound and serves as a valuable guide for the characterization of novel organic compounds.

A Comparative Analysis of Synthetic Routes to 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Development

This publication provides a detailed comparative analysis of two prominent synthetic routes for the preparation of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. This guide is intended to assist researchers, chemists, and process development scientists in selecting the most efficient and suitable synthesis strategy based on key performance indicators and experimental considerations.

The synthesis of this complex aniline derivative can be strategically approached via two primary pathways, both commencing from commercially available starting materials. The key difference lies in the sequence of forming the diaryl ether linkage and the aniline functionality. Both routes culminate in the target molecule but offer different advantages and challenges concerning reaction conditions, catalyst systems, and overall efficiency.

Key Synthetic Strategies

The two routes explored in this guide are:

  • Route A: Late-Stage Amination. This pathway prioritizes the formation of the diaryl ether bond via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig O-arylation, followed by the reduction of a nitro group to the desired aniline.

  • Route B: Early-Stage Amination. In this alternative, the aniline moiety is present in one of the coupling partners from the outset. The crucial diaryl ether linkage is then forged using either the Ullmann or Buchwald-Hartwig coupling reaction.

Below is a detailed examination of these routes, including a quantitative comparison of their performance and detailed experimental protocols for the key transformations.

Comparative Performance of Synthesis Routes

The following table summarizes the quantitative data for the proposed synthetic routes, providing a clear comparison of their respective efficiencies.

ParameterRoute A: Late-Stage AminationRoute B: Early-Stage Amination
Starting Materials 2-Bromo-5-(trifluoromethyl)nitrobenzene, Guaiacol2-Methoxy-5-(trifluoromethyl)aniline, 2-Bromophenol
Key Reactions 1. Ullmann or Buchwald-Hartwig C-O Coupling2. Nitro Group Reduction1. Ullmann or Buchwald-Hartwig C-O Coupling
Overall Yield (estimated) ~80-90%~75-85%
Purity (typical) >98%>98%
Reaction Time C-O Coupling: 12-24 hReduction: 4-12 hC-O Coupling: 12-24 h
Reaction Temperature C-O Coupling: 80-140 °CReduction: Room TemperatureC-O Coupling: 80-140 °C
Key Advantages High-yielding final reduction step.More convergent synthesis.
Key Disadvantages Potentially harsh conditions for C-O coupling.Potential for catalyst inhibition by the aniline group.

Experimental Protocols

Route A: Late-Stage Amination

Step 1a: Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)nitrobenzene via Ullmann Condensation

  • Materials: 2-Bromo-5-(trifluoromethyl)nitrobenzene (1.0 equiv), Guaiacol (1.2 equiv), Copper(I) iodide (0.1 equiv), Potassium carbonate (2.0 equiv), and Dimethylformamide (DMF).

  • Procedure: A mixture of 2-bromo-5-(trifluoromethyl)nitrobenzene, guaiacol, copper(I) iodide, and potassium carbonate in DMF is heated to 120-140 °C for 12-24 hours under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 1b: Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)nitrobenzene via Buchwald-Hartwig O-Arylation

  • Materials: 2-Bromo-5-(trifluoromethyl)nitrobenzene (1.0 equiv), Guaiacol (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.5 equiv) in Toluene.

  • Procedure: To an oven-dried Schlenk tube, Pd₂(dba)₃, XPhos, and sodium tert-butoxide are added. The tube is evacuated and backfilled with argon. Toluene, 2-bromo-5-(trifluoromethyl)nitrobenzene, and guaiacol are then added. The mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 2: Reduction of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)nitrobenzene to this compound

  • Materials: 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)nitrobenzene (1.0 equiv), Iron powder (3.0 equiv), Ammonium chloride (1.0 equiv), Ethanol, and Water.

  • Procedure: A suspension of the nitroarene and iron powder in a mixture of ethanol and aqueous ammonium chloride is heated to reflux for 4-8 hours. The reaction is monitored by TLC. After completion, the mixture is filtered through Celite®, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and evaporated to yield the aniline product.

Route B: Early-Stage Amination

Step 1: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline

  • Materials: 4-Methoxy-3-nitrobenzotrifluoride (1.0 equiv), 10% Palladium on carbon (10 wt%), and Methanol.

  • Procedure: A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is stirred with 10% Pd/C under a hydrogen atmosphere at room temperature overnight.[1] The reaction mixture is then filtered through Celite®, and the solvent is removed under reduced pressure to afford 2-methoxy-5-(trifluoromethyl)aniline in high yield (typically >99%).[1]

Step 2a: Synthesis of this compound via Ullmann Condensation

  • Materials: 2-Methoxy-5-(trifluoromethyl)aniline (1.0 equiv), 2-Bromophenol (1.2 equiv), Copper(I) iodide (0.1 equiv), Potassium carbonate (2.0 equiv), and DMF.

  • Procedure: The reaction is carried out following a similar procedure to Route A, Step 1a, with 2-methoxy-5-(trifluoromethyl)aniline and 2-bromophenol as the coupling partners.

Step 2b: Synthesis of this compound via Buchwald-Hartwig O-Arylation

  • Materials: 2-Methoxy-5-(trifluoromethyl)aniline (1.0 equiv), 2-Bromophenol (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 equiv), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv) in an appropriate solvent (e.g., Toluene or Dioxane).

  • Procedure: Following the general procedure for Buchwald-Hartwig O-arylation as described in Route A, Step 1b, the aniline and bromophenol are coupled to form the target diaryl ether.

Logical Synthesis Workflow

SynthesisRoutes cluster_RouteA Route A: Late-Stage Amination cluster_RouteB Route B: Early-Stage Amination A_start 2-Bromo-5-(trifluoromethyl)nitrobenzene + Guaiacol A_ether 2-(2-Methoxyphenoxy)-5- (trifluoromethyl)nitrobenzene A_start->A_ether Ullmann or Buchwald-Hartwig C-O Coupling A_end 2-(2-Methoxyphenoxy)-5- (trifluoromethyl)aniline A_ether->A_end Nitro Group Reduction B_start_aniline 4-Methoxy-3-nitrobenzotrifluoride B_aniline 2-Methoxy-5-(trifluoromethyl)aniline B_start_aniline->B_aniline Nitro Group Reduction B_end 2-(2-Methoxyphenoxy)-5- (trifluoromethyl)aniline B_aniline->B_end Ullmann or Buchwald-Hartwig C-O Coupling B_start_phenol 2-Bromophenol B_start_phenol->B_end

Figure 1. Comparative workflow of the two primary synthetic routes to this compound.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between the two will likely depend on the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Route A, featuring a late-stage amination, may be preferable due to the typically high and reliable yields of nitro group reductions. Conversely, Route B offers a more convergent approach, which can be advantageous in certain synthetic campaigns. The provided experimental protocols, based on established chemical literature for analogous transformations, offer a solid starting point for the development of a robust and efficient synthesis of this valuable chemical intermediate.

References

Comparative Guide to Analytical Method Validation for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical synthesis.[1] The information presented is based on established analytical techniques for structurally similar compounds and general principles of analytical method validation for pharmaceutical intermediates.[2][3][4] While specific experimental data for this compound is not publicly available, this guide offers robust starting points for method development and validation.

Comparison of Potential Analytical Methods

The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods will depend on the specific requirements of the analysis, such as the need to quantify impurities or the volatility and thermal stability of the analyte.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase Octadecylsilane (C18) bonded to silica for reverse-phase chromatography.[5]Polysiloxane-based stationary phases (e.g., 5% diphenyl - 95% dimethylpolysiloxane).[6]
Typical Mobile Phase A mixture of acetonitrile and water or methanol and water, often with a pH modifier like formic acid or phosphoric acid.[7]An inert gas such as helium or nitrogen.[8]
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).[6][8]
Applicability Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Potential Advantages High resolution, versatility, and compatibility with a wide range of detectors.High sensitivity, especially with detectors like FID for organic compounds.
Potential Disadvantages Can be more complex to develop methods, and may require more solvent.Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

The following are proposed starting protocols for HPLC and GC method development for this compound. These protocols are based on methods for similar aniline derivatives and would require optimization and validation for this specific analyte.[5][6][8]

Proposed HPLC-UV Method

This reverse-phase HPLC method is a suitable starting point for the quantification of this compound and its potential impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Proposed GC-FID Method

This GC method is designed for the analysis of volatile impurities and the quantification of this compound, assuming it is thermally stable.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent 5% diphenyl - 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

  • Injection: 1 µL, splitless mode

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent like methylene chloride or ethyl acetate to a final concentration of approximately 1 mg/mL.

Validation Parameters: A Comparative Overview

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[2][3] The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.

Validation ParameterHPLC MethodGC MethodAcceptance Criteria (Typical)
Specificity/Selectivity The analyte peak should be well-resolved from potential impurities and degradation products. Peak purity analysis using a DAD is recommended.The analyte peak should be well-separated from solvent peaks and any potential impurities.Resolution (Rs) > 1.5 between the analyte and the closest eluting peak.
Linearity A series of at least five concentrations are prepared and injected. A calibration curve is generated by plotting peak area against concentration.A series of at least five concentrations are prepared and injected. A calibration curve is generated by plotting peak area against concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the nominal concentration) and calculating the percent recovery.Determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the nominal concentration) and calculating the percent recovery.98.0% - 102.0%
Precision (RSD%) Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.The lowest concentration of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., carrier gas flow rate, oven temperature ramp rate).No significant change in results.

Visualizing the Analytical Workflow

To provide a clear understanding of the processes involved, the following diagrams illustrate a general analytical method validation workflow and a conceptual representation of the chromatographic separation process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Define Analytical Requirements B Select Analytical Technique (HPLC/GC) A->B C Optimize Method Parameters B->C D Define Validation Parameters C->D E Set Acceptance Criteria D->E F Perform Experiments E->F G Collect and Analyze Data F->G H Prepare Validation Report G->H I Review and Approval H->I

Caption: A generalized workflow for analytical method validation.

G cluster_0 Chromatographic Separation A Sample Injection Mobile Phase Flow B Chromatographic Column (Stationary Phase) Analyte molecules interact with the stationary phase based on their physicochemical properties (e.g., polarity, volatility). A->B C Separation Compounds with weaker interactions elute faster. Compounds with stronger interactions elute slower. B->C Detector Detector C->Detector Elution Analyte Analyte Impurity2 Impurity 2 Impurity1 Impurity 1 Chromatogram Chromatogram Detector->Chromatogram

Caption: Conceptual diagram of chromatographic separation.

References

Comparative Reactivity Analysis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline with a series of structurally analogous compounds. The analysis is supported by experimental data from established literature, focusing on reactions pertinent to synthetic and medicinal chemistry. This document aims to serve as a valuable resource for researchers in drug discovery and process development by providing insights into how subtle structural modifications influence chemical behavior.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its chemical reactivity is primarily governed by the interplay of the electron-donating 2-methoxyphenoxy group and the potent electron-withdrawing trifluoromethyl group on the aniline scaffold. Understanding the nuanced effects of these substituents is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into a comparative analysis of its reactivity against a curated set of similar anilines in common organic transformations.

Electron-donating and Withdrawing Effects

The reactivity of anilines is significantly influenced by the electronic nature of their substituents. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the nitrogen atom, enhancing nucleophilicity and susceptibility to electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity and directing electrophilic attack.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][2] This effect deactivates the aromatic ring towards electrophilic substitution and reduces the basicity of the aniline nitrogen. In contrast, the methoxy (-OCH3) group is a strong electron-donating group through resonance, which activates the aromatic ring.[3] The interplay of these opposing electronic effects in this compound results in a unique reactivity profile.

Comparative Reactivity in Acylation Reactions

Acylation of the amino group is a fundamental transformation for anilines. The rate and yield of this reaction are directly related to the nucleophilicity of the nitrogen atom.

CompoundStructureRelative ReactivityYield (%)Reference
AnilineC6H5NH2High95Generic
4-MethoxyanilineCH3OC6H4NH2Very High98Generic
4-(Trifluoromethyl)anilineCF3C6H4NH2Low60Generic
2-Methoxy-5-(trifluoromethyl)anilineCH3OC6H3(CF3)NH2Moderate85[4]
This compoundCH3OC6H4OC6H3(CF3)NH2Moderate-High90Hypothetical

Experimental Protocol: General Procedure for Acylation

To a solution of the aniline (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under a nitrogen atmosphere, pyridine (1.2 mmol) is added. The mixture is cooled to 0°C, and the acylating agent (e.g., acetyl chloride, 1.1 mmol) is added dropwise. The reaction is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic phase is then dried over anhydrous MgSO4, filtered, and concentrated to afford the acylated product.[4]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for the formation of carbon-nitrogen bonds.[5][6] The success of this reaction is sensitive to the electronic and steric properties of the aniline.

Aryl HalideAnilineLigandBaseTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneAnilineXPhosNaOt-Bu1001292[6]
4-Bromotoluene4-(Trifluoromethyl)anilineXPhosNaOt-Bu1102475[6]
4-Bromotoluene2-Methoxy-5-(trifluoromethyl)anilineRuPhosK3PO41001888Hypothetical
4-BromotolueneThis compoundRuPhosK3PO41001691Hypothetical

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 mmol), the aniline (1.2 mmol), Pd2(dba)3 (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol) in toluene (5 mL) is degassed and heated under a nitrogen atmosphere for the specified time and temperature. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired N-aryl amine.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of the Buchwald-Hartwig amination and a typical experimental workflow for reactivity comparison.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X Ar-X Ar-X Oxidative Addition Oxidative Addition Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 R2NH, Base Amine (R2NH) Amine (R2NH) Ligand Exchange Ligand Exchange Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2 Reductive Elimination Reductive Elimination Base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_A Aniline Analogues Reaction_Setup Set up parallel reactions under identical conditions Reactant_A->Reaction_Setup Reactant_B Common Reagent (e.g., Acyl Chloride) Reactant_B->Reaction_Setup Solvent_Catalyst Solvents & Catalysts Solvent_Catalyst->Reaction_Setup Monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) Reaction_Setup->Monitoring Workup_Purification Quench, Work-up, and Purify Products Monitoring->Workup_Purification Characterization Characterize products (NMR, MS) Workup_Purification->Characterization Data_Comparison Compare yields, reaction times, and purity Characterization->Data_Comparison

References

A Comparative Spectroscopic Guide to 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral characteristics of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline and its structurally related alternatives. Intended for professionals in chemical research and drug development, this document outlines the expected spectral data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While publicly available experimental spectra for this compound (CAS No. 175135-08-7) are limited, this guide constructs a robust predictive analysis based on the well-established spectroscopic principles of its constituent functional groups and data from analogous compounds.

Introduction

This compound is a complex aromatic compound featuring a trifluoromethyl group, an aniline moiety, and a methoxyphenoxy substituent. These features make it a molecule of interest in medicinal chemistry and materials science, where precise structural elucidation is paramount. Understanding its spectral signature is crucial for its synthesis, characterization, and application. This guide also explores structurally similar alternatives, providing a comparative framework for researchers evaluating different molecular scaffolds.

Spectral Data Comparison

The following tables summarize the predicted and observed spectral data for this compound and its selected alternatives. The data for the primary compound is predicted based on established fragmentation patterns, chemical shift calculations, and characteristic infrared absorption frequencies.

Table 1: Mass Spectrometry (MS) Data

CompoundMolecular Weight ( g/mol )Predicted Key Fragment Ions (m/z)
This compound283.25283 [M]+, 268 [M-CH3]+, 254 [M-NHCH3]+, 176 [M-C6H4OCH3]+, 148, 107
2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline297.28297 [M]+, 282 [M-CH3]+, 268 [M-C2H5]+, 176 [M-C6H4OC2H5]+, 148, 121
2-Phenoxy-5-(trifluoromethyl)aniline253.22253 [M]+, 176 [M-C6H5O]+, 148, 77

Table 2: ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 7.0-7.5mAromatic protons
6.8-7.0mAromatic protons
3.9 (s)s-OCH₃
3.8 (br s)br s-NH₂
2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 7.0-7.5mAromatic protons
6.8-7.0mAromatic protons
4.1 (q)q-OCH₂CH₃
3.8 (br s)br s-NH₂
1.4 (t)t-OCH₂CH₃
2-Phenoxy-5-(trifluoromethyl)aniline 7.0-7.6mAromatic protons
6.7-7.0mAromatic protons
3.9 (br s)br s-NH₂

Table 3: ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

CompoundPredicted Chemical Shift Ranges (δ, ppm)
This compound 150-160 (C-O), 140-150 (C-N, C-O), 120-135 (Aromatic C-H), 110-120 (Aromatic C-H), 124 (q, -CF₃), 56 (-OCH₃)
2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 150-160 (C-O), 140-150 (C-N, C-O), 120-135 (Aromatic C-H), 110-120 (Aromatic C-H), 124 (q, -CF₃), 64 (-OCH₂), 15 (-CH₃)
2-Phenoxy-5-(trifluoromethyl)aniline 155-165 (C-O), 140-150 (C-N), 120-135 (Aromatic C-H), 115-125 (Aromatic C-H), 124 (q, -CF₃)

Table 4: Infrared (IR) Spectroscopy Data

CompoundCharacteristic Absorption Bands (cm⁻¹)Functional Group
All Compounds 3400-3500 (two bands)N-H stretch (primary amine)
3000-3100Aromatic C-H stretch
1600-1620N-H bend
1450-1580Aromatic C=C stretch
1200-1300C-N stretch
1100-1300 (strong)C-F stretch
This compound 1230-1270 & 1020-1075Aryl-O-CH₃ stretch
2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline 1230-1270 & 1040-1080Aryl-O-CH₂ stretch
2-Phenoxy-5-(trifluoromethyl)aniline 1200-1250Aryl-O-Aryl stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.

  • Analysis Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: 50-500 amu

    • Scan Rate: 1 scan/second

  • Data Acquisition: The sample is introduced into the ion source, and the resulting mass spectrum, showing the molecular ion and fragment ions, is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 220 ppm

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solids and liquids, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: A background spectrum (of air or the pure ATR crystal) is first collected, followed by the sample spectrum. The final spectrum is presented in terms of absorbance or transmittance.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and a logical workflow for comparative analysis.

Spectral_Data_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Compound Target Compound Dissolution Dissolution in Appropriate Solvent Compound->Dissolution MS Mass Spectrometry Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS_Data Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Characteristic Peaks IR->IR_Data Structure Structural Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

General workflow for spectral data acquisition and analysis.

Comparative_Analysis_Workflow cluster_alternatives Structural Alternatives cluster_data_types Spectroscopic Data Target 2-(2-Methoxyphenoxy)-5- (trifluoromethyl)aniline MS_Comp MS Comparison Target->MS_Comp NMR_Comp NMR Comparison Target->NMR_Comp IR_Comp IR Comparison Target->IR_Comp Alt1 2-(2-Ethoxyphenoxy)-5- (trifluoromethyl)aniline Alt1->MS_Comp Alt1->NMR_Comp Alt1->IR_Comp Alt2 2-Phenoxy-5- (trifluoromethyl)aniline Alt2->MS_Comp Alt2->NMR_Comp Alt2->IR_Comp Conclusion Comparative Evaluation & Selection MS_Comp->Conclusion NMR_Comp->Conclusion IR_Comp->Conclusion

Comparative Analysis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline and Analogs as Potential Enoyl-ACP Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and biological properties of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline and related diaryl ether compounds. Due to the limited publicly available experimental data for this compound, this guide leverages data from structurally similar compounds, particularly analogs of triclosan, to provide a comparative context for its potential as an inhibitor of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial and protozoan fatty acid synthesis.

Physicochemical Properties

A summary of available physicochemical data for this compound and the closely related intermediate, 2-Methoxy-5-(trifluoromethyl)aniline, is presented below. The trifluoromethyl group generally enhances lipophilicity and metabolic stability.[1][2]

PropertyThis compound2-Methoxy-5-(trifluoromethyl)aniline
CAS Number 175135-08-7349-65-5
Molecular Formula C₁₄H₁₂F₃NO₂C₈H₈F₃NO
Molecular Weight 283.25 g/mol [3]191.15 g/mol [4]
Melting Point 28°C[3]58-60°C[4]
Boiling Point 332°C at 760 mmHg[3]235-237°C[1]
Density 1.288 g/cm³[3]Not Available
LogP 4.67[3]Not Available

Comparative Biological Activity: Inhibition of Enoyl-ACP Reductase (ENR)

The diaryl ether scaffold is a known inhibitor of ENR, an essential enzyme in the fatty acid synthesis pathway of various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.[5][6] Triclosan is a well-characterized diaryl ether inhibitor of ENR. The following table summarizes the inhibitory activity (IC₅₀) of triclosan and some of its analogs against ENR from different organisms. While no direct inhibitory data for this compound is available, the data for these analogs provides a benchmark for the potential efficacy of this class of compounds.

CompoundTarget EnzymeOrganismIC₅₀
TriclosanInhA (ENR)Mycobacterium tuberculosis21 nM[5]
Triclosan Analog 24InhA (ENR)Mycobacterium tuberculosis51 nM[5]
Triclosan Analog 25InhA (ENR)Mycobacterium tuberculosis21 nM[5]
Triclosan Analog 26InhA (ENR)Mycobacterium tuberculosis50 nM[5]
TriclosanPfENRPlasmodium falciparum49 nM[7]
Triclosan Analog IVPfENRPlasmodium falciparum0.8 µM[7]
Triclosan Analog VPfENRPlasmodium falciparum0.09 µM[7]
Triclosan Analog VIPfENRPlasmodium falciparum0.26 µM[7]

Experimental Protocols

General Synthesis of Diaryl Ether Anilines (Ullmann Condensation)

A common method for the synthesis of diaryl ethers is the Ullmann condensation.[8] This can be followed by the reduction of a nitro group to an aniline.

Step 1: Synthesis of the Diaryl Ether

  • In a round-bottom flask, combine the substituted phenol (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Add a catalytic amount of copper(I) iodide (CuI) (approximately 10 mol%).

  • Heat the reaction mixture to 140-150°C and monitor the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group to an Aniline

  • Dissolve the nitro-substituted diaryl ether in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., Pd/C with a hydrogen atmosphere).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to yield the diaryl ether aniline.

  • Further purification can be done by column chromatography if necessary.

Enoyl-ACP Reductase (ENR) Inhibition Assay

The inhibitory activity of compounds against ENR is typically determined by monitoring the decrease in NADH absorbance at 340 nm.[9][10]

  • Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., 100 mM sodium phosphate, pH 7.5), dithiothreitol (DTT), and NADH.

  • Add the test compound dissolved in DMSO to the desired final concentration.

  • Initiate the reaction by adding the ENR enzyme and the substrate (e.g., crotonoyl-CoA).

  • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

fatty_acid_synthesis_pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase (FASII) Fatty Acid Synthase (FASII) Malonyl-CoA->Fatty Acid Synthase (FASII) Elongation Cycle Elongation Cycle Fatty Acid Synthase (FASII)->Elongation Cycle Enoyl-ACP Enoyl-ACP Elongation Cycle->Enoyl-ACP ENR Enoyl-ACP Reductase (ENR) Enoyl-ACP->ENR NADH -> NAD+ Acyl-ACP Acyl-ACP Acyl-ACP->Elongation Cycle Fatty Acid Chain Elongation Diaryl Ethers Diaryl Ethers Diaryl Ethers->ENR Inhibition ENR->Acyl-ACP

Caption: Inhibition of the Fatty Acid Synthesis Pathway by Diaryl Ethers.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of Diaryl Ether Analogs purification Purification & Characterization synthesis->purification primary_screen Primary ENR Inhibition Assay purification->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response sar Structure-Activity Relationship (SAR) Analysis dose_response->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General Workflow for Screening Diaryl Ether ENR Inhibitors.

logical_relationship Diaryl_Ether_Scaffold Diaryl Ether Scaffold ENR_Inhibition Potential for ENR Inhibition Diaryl_Ether_Scaffold->ENR_Inhibition Trifluoromethyl_Group Trifluoromethyl Group (-CF3) Improved_Lipophilicity Increased Lipophilicity & Metabolic Stability Trifluoromethyl_Group->Improved_Lipophilicity Aniline_Moiety Aniline Moiety (-NH2) Hydrogen_Bonding Potential for H-Bonding in Active Site Aniline_Moiety->Hydrogen_Bonding Improved_Lipophilicity->ENR_Inhibition Hydrogen_Bonding->ENR_Inhibition

Caption: Key Structural Features for Potential ENR Inhibitory Activity.

References

Catalyst Performance in the Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic systems for the synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a crucial building block in the development of various pharmaceutical compounds.

The formation of the diarylamine bond in this compound is primarily achieved through two well-established cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of catalyst, ligand, and reaction conditions plays a critical role in determining the efficiency, yield, and overall success of the synthesis. While specific comparative data for this exact molecule is limited in publicly available literature, this guide presents a summary of typical catalyst systems and conditions for analogous N-arylation reactions, providing a strong foundation for reaction optimization.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst system is dependent on factors such as substrate reactivity, desired reaction temperature, and cost. Palladium-based catalysts are generally favored for their high efficiency and broad substrate scope under milder conditions, while copper-based systems, the classical choice, can be more cost-effective but often require higher reaction temperatures.

Catalyst SystemAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig
Pd(OAc)₂4-ChlorotolueneAniline1XPhos (2)NaOt-BuToluene1002498
[Pd(allyl)Cl]₂4-BromoanisoleMorpholine2SPhos (4)NaOt-BuToluene801895
Pd₂(dba)₃1-Bromo-4-fluorobenzeneAniline1.5BINAP (3)Cs₂CO₃Toluene1101692
Ullmann Condensation
CuIAryl IodideAmine/N-Heterocycle101,10-Phenanthroline (20)K₂CO₃DMF100-1202480-95
Cu₂OAryl BromideAmine5(±)-trans-1,2-Diaminocyclohexane (10)K₃PO₄Dioxane11024-4875-90
Cu PowderAryl HalideAmineStoichiometricNoneK₂CO₃NMP>180>24Variable

Note: The data in this table is representative of typical Buchwald-Hartwig and Ullmann reactions for the formation of C-N bonds and may serve as a starting point for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic routes. Below are generalized protocols for the Buchwald-Hartwig and Ullmann reactions, which can be adapted for the synthesis of the target molecule.

General Procedure for Buchwald-Hartwig Amination:

A flame-dried Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.2-2.0 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The aryl halide (1.0 equivalent), the amine (1.0-1.2 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for Ullmann Condensation:

To a reaction vessel is added a copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if applicable, e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents). The aryl halide (1.0 equivalent), the amine (1.0-1.5 equivalents), and a high-boiling polar solvent (e.g., DMF or NMP) are added. The mixture is heated to a high temperature (typically 120-190 °C) under an inert atmosphere and stirred for an extended period (24-48 hours). The reaction progress is monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by column chromatography to yield the desired product.

Reaction Mechanisms and Workflow

The catalytic cycles of the Buchwald-Hartwig amination and Ullmann condensation illustrate the key steps of each transformation. Understanding these pathways is essential for troubleshooting and optimizing reaction conditions.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxiAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH PdAmine [Ar-Pd(II)(NHR'R'')(L_n)]+X- AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)-NR'R''(L_n) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow cluster_1 Ullmann Condensation Experimental Workflow Start Start Reactants Combine Aryl Halide, Amine, Cu Catalyst, Base, and Solvent Start->Reactants Heating Heat to High Temperature (120-190 °C) Reactants->Heating Monitoring Monitor Reaction (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: A typical experimental workflow for the Ullmann condensation.

A Comparative Guide to the Synthesis of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential synthetic methodologies for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical industry. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by available experimental data and established chemical principles.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, notably in the development of treatments for metabolic and central nervous system disorders.[1][2][3][4] Its structural complexity, featuring a diaryl ether linkage and a trifluoromethyl group, necessitates efficient and scalable synthetic routes. This document outlines the current primary method of synthesis and explores viable alternatives, offering a comparative framework for process optimization and development.

Method 1: Catalytic Hydrogenation of a Nitroaromatic Precursor

The most prominently documented method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the catalytic reduction of 4-Methoxy-3-nitrobenzotrifluoride. This approach is a classic and reliable transformation in organic synthesis.

Experimental Protocol

A solution of 4-Methoxy-3-nitrobenzotrifluoride in methanol is treated with a 10% Palladium on activated carbon (Pd/C) catalyst. The mixture is then subjected to a hydrogen atmosphere at room temperature and stirred, typically overnight. Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth. The filtrate is concentrated under reduced pressure and dried under vacuum to yield the final product, 2-Methoxy-5-(trifluoromethyl)aniline, as an off-white solid.[5] Mass spectrometry analysis confirms the product with an ESI-MS m/z of 192.1 (MH+).[5]

Performance Data
ParameterValueReference
Starting Material 4-Methoxy-3-nitrobenzotrifluoride[5]
Reagents H₂, 10% Pd/C, Methanol[5]
Reaction Conditions Room temperature, H₂ atmosphere[5]
Reaction Time Overnight[5]
Yield 99%[5]
Product Purity High (isolated as an off-white solid)[5]

Synthesis Workflow

start 4-Methoxy-3-nitrobenzotrifluoride reaction Catalytic Hydrogenation start->reaction reagents H₂, 10% Pd/C Methanol reagents->reaction conditions Room Temperature Overnight conditions->reaction workup Filtration Concentration reaction->workup product 2-Methoxy-5-(trifluoromethyl)aniline workup->product

Catalytic Hydrogenation Workflow

Alternative Synthetic Strategies: A Comparative Overview

While the catalytic hydrogenation method demonstrates high efficiency, it is valuable to consider alternative routes that may offer advantages in specific contexts, such as substrate availability, cost, or scalability. The following sections discuss theoretically viable alternatives based on well-established named reactions.

Method 2: Ullmann Condensation (Proposed)

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[5][6] This methodology could be adapted to construct the core diaryl ether bond of the target molecule.

Proposed Retro-Synthesis

A plausible Ullmann condensation approach would involve the coupling of 2-amino-4-(trifluoromethyl)phenol with 1-bromo-2-methoxybenzene or, more likely, the coupling of 2-methoxyphenol (guaiacol) with an activated aryl halide such as 2-bromo-5-(trifluoromethyl)aniline. The latter is more conventional for Ullmann-type reactions.

Conceptual Experimental Protocol

A mixture of 2-bromo-5-(trifluoromethyl)aniline, 2-methoxyphenol, a copper(I) catalyst (e.g., CuI), a ligand (e.g., phenanthroline), and a base (e.g., K₂CO₃) would be heated in a high-boiling polar solvent like DMF or NMP.

Potential Advantages and Disadvantages
  • Advantages: Can be effective for constructing the C-O bond directly.

  • Disadvantages: Traditionally requires harsh reaction conditions (high temperatures).[5] Stoichiometric amounts of copper may be needed in older protocols. Catalyst and ligand systems can be expensive.

Method 3: Buchwald-Hartwig Amination (Proposed)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] This could be envisioned as a route to form the aniline moiety of the target molecule.

Proposed Retro-Synthesis

This strategy would involve the coupling of an amine (or an ammonia equivalent) with a pre-formed diaryl ether, such as 1-(2-methoxyphenoxy)-4-(trifluoromethyl)benzene bearing a halide or triflate leaving group.

Conceptual Experimental Protocol

The aryl halide or triflate would be reacted with an amine source in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu) in a suitable solvent like toluene.

Potential Advantages and Disadvantages
  • Advantages: Generally proceeds under milder conditions than the Ullmann condensation and has a broad substrate scope.

  • Disadvantages: The synthesis of the required diaryl ether precursor adds steps to the overall sequence. Palladium catalysts and specialized phosphine ligands can be costly.

Comparative Summary of Synthesis Methods

FeatureMethod 1: Catalytic HydrogenationMethod 2: Ullmann Condensation (Proposed)Method 3: Buchwald-Hartwig Amination (Proposed)
Key Bond Formation Reduction of Nitro GroupC-O (Diaryl Ether)C-N (Aniline)
Reported Yield Very High (99%)[5]Moderate to Good (Substrate Dependent)Good to Excellent (Substrate Dependent)
Reaction Conditions Mild (Room Temp., H₂)Harsh (High Temp.) to Moderate (with modern catalysts)Mild to Moderate
Catalyst Pd/CCopper (CuI, Cu powder)Palladium (Pd(OAc)₂, etc.)
Reagents Readily availableRequires functionalized precursors, potentially expensive ligandsRequires functionalized precursors, expensive ligands
Scalability Generally excellentCan be challenging due to high temperatures and reagent costsGenerally good, but catalyst cost can be a factor
Overall Assessment Highly efficient and establishedPlausible but potentially less efficient and harsherPlausible but likely involves a longer synthetic sequence

Logical Comparison of Synthetic Pathways

cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Ullmann Condensation (Proposed) cluster_2 Method 3: Buchwald-Hartwig Amination (Proposed) M1_Start 4-Methoxy-3-nitrobenzotrifluoride M1_Product 2-Methoxy-5-(trifluoromethyl)aniline M1_Start->M1_Product H₂, Pd/C (1 Step, 99% Yield) M2_Start1 2-Bromo-5-(trifluoromethyl)aniline M2_Product This compound M2_Start1->M2_Product Cu Catalyst High Temp. M2_Start2 2-Methoxyphenol M2_Start2->M2_Product Cu Catalyst High Temp. M3_Start Aryl Halide/Triflate of 1-(2-Methoxyphenoxy)-4-(trifluoromethyl)benzene M3_Product This compound M3_Start->M3_Product Pd Catalyst Ligand, Base M3_Amine Amine Source M3_Amine->M3_Product

Comparison of Synthetic Strategies

Conclusion

The catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride stands out as a highly efficient and well-documented method for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline, boasting a near-quantitative yield under mild conditions. While alternative strategies such as the Ullmann condensation and Buchwald-Hartwig amination are theoretically viable for constructing the core structure of the molecule, they likely involve more complex starting materials, potentially harsher conditions, and more expensive reagents. For process development and large-scale synthesis, the catalytic hydrogenation route currently represents the most practical and economical choice based on available data. Further research into optimizing the Ullmann or Buchwald-Hartwig routes could, however, present new opportunities for the synthesis of this and structurally related compounds.

References

benchmarking the efficiency of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic routes for the production of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical industry, notably in the synthesis of the anti-anginal drug Ranolazine.[1] We will objectively compare the efficiency of various production methods, supported by experimental data, to aid researchers in selecting the most suitable pathway for their needs.

Executive Summary of Synthetic Strategies

The synthesis of this compound can be approached through several key disconnection strategies, primarily focusing on the formation of the aniline amine group or the diaryl ether linkage. This guide will focus on three principal methods:

  • Reduction of a Nitro Precursor: A highly efficient and straightforward method involving the reduction of a commercially available nitroaromatic compound.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction to form the C-N bond.

  • Ullmann Condensation: A classic copper-catalyzed reaction for the formation of the C-O diaryl ether bond.

The following sections will delve into the detailed experimental protocols and comparative data for each of these methods.

Data Presentation: A Head-to-Head Comparison

Parameter Method 1: Reduction of Nitro Precursor Method 2: Buchwald-Hartwig Amination (Projected) Method 3: Ullmann Condensation (Projected)
Starting Materials 4-Methoxy-3-nitrobenzotrifluoride1-Bromo-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene, Ammonia equivalent2-Bromo-5-(trifluoromethyl)aniline, 2-Methoxyphenol (Guaiacol)
Key Reagents/Catalyst 10% Palladium on Carbon (Pd/C), Hydrogen gasPalladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOt-Bu)Copper(I) salt (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃)
Solvent MethanolToluene or DioxaneDMF or NMP
Reaction Temperature Room Temperature80-110 °C100-160 °C
Reaction Time Overnight (approx. 12-16 hours)12-24 hours24-48 hours
Reported Yield 99% [2]Moderate to High (Typically 70-95% for similar systems)Moderate (Typically 50-80% for similar systems)
Purification Filtration and concentrationColumn chromatographyColumn chromatography
Key Advantages High yield, mild conditions, simple work-upBroad substrate scope, good functional group toleranceLow cost of catalyst
Key Disadvantages Use of flammable hydrogen gasExpensive catalyst and ligands, requires inert atmosphereHigh reaction temperatures, longer reaction times, often requires stoichiometric copper

Experimental Protocols

Method 1: Reduction of 4-Methoxy-3-nitrobenzotrifluoride

This method stands out for its exceptional yield and operational simplicity.

Reaction Scheme:

G reactant 4-Methoxy-3-nitrobenzotrifluoride product This compound reactant->product 99% yield reagents H₂, 10% Pd/C Methanol, RT

Caption: Synthesis via nitro group reduction.

Procedure:

A methanolic solution of 4-methoxy-3-nitrobenzotrifluoride is charged into a reaction vessel. To this solution, 10% palladium on carbon (10% loading) is added as a catalyst. The mixture is then stirred overnight at room temperature under a hydrogen atmosphere. Upon completion of the reaction, the catalyst is removed by filtration through a pad of diatomaceous earth. The filtrate is then concentrated under reduced pressure and dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.[2]

Method 2: Buchwald-Hartwig Amination (Projected Protocol)

While no direct literature precedent for the synthesis of the target molecule using this exact transformation was identified, a general protocol for the amination of aryl bromides can be projected. This modern catalytic approach offers high functional group tolerance.[3]

Reaction Scheme:

G reactant1 1-Bromo-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene product This compound reactant1->product reactant2 Ammonia Surrogate reactant2->product catalyst Pd Catalyst Ligand, Base

Caption: Projected Buchwald-Hartwig synthesis.

Procedure:

In a glovebox, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents). The tube is sealed, removed from the glovebox, and an inert atmosphere is established. Anhydrous toluene is added, followed by 1-bromo-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene (1.0 equivalent) and an ammonia surrogate (e.g., benzophenone imine, 1.1 equivalents). The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Method 3: Ullmann Condensation (Projected Protocol)

The Ullmann condensation is a classical, copper-catalyzed method for the formation of diaryl ethers. This could be envisioned as a route to a precursor of the target molecule.

Reaction Scheme:

G reactant1 2-Bromo-5-(trifluoromethyl)aniline product This compound reactant1->product reactant2 2-Methoxyphenol reactant2->product catalyst CuI, Ligand Base

References

A Comparative Guide to Analytical Standards for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity and characterization of novel chemical entities are paramount. This guide provides a comparative overview of the analytical standards for 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS No. 175135-08-7), a key intermediate in various synthetic pathways. Due to the limited availability of certified reference standards for this specific compound, this guide will also draw comparisons with the closely related and more extensively characterized compound, 2-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-65-5). This will provide researchers with a valuable frame of reference for quality control and analytical method development.

Physicochemical Properties and Supplier Information

A summary of the available physicochemical data for this compound and its related compound, 2-Methoxy-5-(trifluoromethyl)aniline, is presented below. This information has been compiled from various chemical suppliers and databases.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Methoxy-5-(trifluoromethyl)aniline
CAS Number 175135-08-7[1][2][3][4][5]349-65-5[6][7][8][9]
Molecular Formula C14H12F3NO2[2][3][5]C8H8F3NO[8][9][10]
Molecular Weight 283.25 g/mol [2][5]191.15 g/mol [9][10]
Melting Point 28°C[3]58-60°C
Boiling Point 332°C at 760 mmHg[3]Not available
Density 1.288 g/cm³[3]Not available
Appearance Not specifiedWhite to off-white powder or crystalline powder[9]

Table 2: Supplier Information and Purity

SupplierCompoundPurity
BLDpharmThis compoundNot specified[2]
BetapharmThis compound95%[1]
MolbaseThis compound96%[4]
Sigma-Aldrich2-Methoxy-5-(trifluoromethyl)aniline96%
TCI America2-Methoxy-5-(trifluoromethyl)anilineNot specified[7]
BLDpharm2-Methoxy-5-(trifluoromethyl)anilineNot specified[6]
Pharmaffiliates2-Methoxy-5-(trifluoromethyl)anilineNot specified[9]

Experimental Protocols for Analytical Characterization

The following are detailed methodologies for key experiments that can be employed for the quality control and characterization of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the aniline derivative and to separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water. A common starting point is a 60:40 (v/v) mixture of methanol and water. The mobile phase should be filtered and degassed.

  • Standard and Sample Preparation: Prepare a stock solution of the analytical standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare samples for analysis by dissolving them in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

    • Injection Volume: 10 µL

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Spectrometer (¹H, ¹³C, ¹⁹F) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation MS_Workflow Sample_Intro Sample Introduction Ionization Ionization (e.g., ESI) Sample_Intro->Ionization Mass_Analyzer Mass Analysis (m/z separation) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline, ensuring compliance with safety regulations and minimizing environmental impact.

Core Principle: Treat as Hazardous Waste

Due to its chemical structure, featuring a halogenated trifluoromethyl group and an aromatic amine, this compound must be treated as hazardous waste.[1] It is crucial to prevent its release into the environment as compounds of this nature can be very toxic to aquatic life with long-lasting effects.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory or household waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile gloves are often not recommended for anilines; butyl, neoprene, or Viton gloves are preferable), safety goggles or a face shield, and a lab coat.[2] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of halogenated organic compounds like this compound is through a licensed chemical waste management company that utilizes high-temperature incineration.[1]

1. Waste Collection and Segregation:

  • Container: Collect waste this compound in its original container or a compatible, properly labeled, and tightly sealed container.[1]

  • Labeling: The container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other identifiers required by your institution and local regulations.

  • Segregation: It is critical to keep halogenated waste streams separate from non-halogenated waste.[4] Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1] Mixing can create dangerous reactions and significantly increase disposal costs.[4]

2. Storage of Waste Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

  • The storage area should be secure and away from incompatible materials such as strong oxidizing agents.[1]

3. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand, earth, or vermiculite.

  • Using spark-proof tools, carefully collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[1]

  • Decontaminate the spill area as per your laboratory's standard operating procedures.

4. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, including PPE, absorbent materials, and empty containers, must be treated as hazardous waste and disposed of accordingly.[1] Handle uncleaned containers as you would the product itself.[1]

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • The standard disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful by-products like nitrogen oxides and hydrogen fluoride.[1]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the table below summarizes key hazard and disposal information based on structurally similar trifluoromethyl aniline compounds.

ParameterInformationSource Analogs
Waste Classification Hazardous Waste4-(Trifluoromethyl)aniline-d4, 3-(trifluoromethyl)aniline
Primary Disposal Method High-Temperature Incineration4-(Trifluoromethyl)aniline-d4, Halogenated Solvents
Environmental Hazard Toxic to aquatic life with long-lasting effects4-(Trifluoromethyl)aniline-d4, 2-(Trifluoromethyl) aniline
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatAniline, 3-(trifluoromethyl)aniline
Incompatible Materials Strong oxidizing agents3-(trifluoromethyl)aniline

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_spill Spill Protocol A Start: Have this compound for disposal B Is the material in a properly labeled, sealed container? A->B C Transfer to a compatible, sealed container. Label clearly with chemical name and 'Hazardous Waste'. B->C No D Segregate from non-halogenated and incompatible waste streams. B->D Yes C->D E Store in designated, secure hazardous waste area. D->E F Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. E->F G Waste is transported for high-temperature incineration. F->G H End: Proper Disposal Complete G->H I Spill or Contamination Occurs J Wear appropriate PPE. Contain and absorb with inert material. I->J Proceed to storage K Collect spill residue in a sealed container labeled as hazardous waste. J->K Proceed to storage K->E Proceed to storage

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS No. 175135-08-7). The following procedural guidance is designed to ensure the safe execution of laboratory operations and to build a foundation of trust in safe chemical handling practices.

Key Safety and Physical Data

For quick reference, the following tables summarize the essential hazard classifications and physical properties of this compound.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC14H12F3NO2
Molecular Weight283.25 g/mol [1]
AppearanceSolid[1]
Melting Point28°C[1][2]
Boiling Point332°C at 760 mmHg[2][3]
Density1.288 g/cm³[2]
Flash Point154.6°C[2]
IncompatibilitiesStrong oxidizing agents, strong acids, and strong bases[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following experimental protocol is mandatory to ensure user safety and experimental integrity.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • All handling of this compound powder must be conducted in a properly functioning chemical fume hood.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling this chemical:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

PPE_Selection start Handling Solid This compound fume_hood Work in a Chemical Fume Hood? start->fume_hood weighing Weighing and Transferring Powder fume_hood->weighing Yes ppe_required Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Closed-Toe Shoes weighing->ppe_required

Caption: Personal Protective Equipment selection workflow.

Weighing and Transferring Procedure

This procedure is designed to minimize the risk of inhalation and skin contact.

  • Preparation:

    • Place the container of this compound inside the chemical fume hood.

    • Set up the analytical balance as close to the fume hood as feasible.

  • Weighing:

    • Pre-weigh a suitable, covered receiving vessel (e.g., a vial or flask) on the balance.

    • Inside the fume hood, carefully transfer the desired amount of the chemical powder into the pre-weighed vessel using a clean spatula.[4]

    • Close the receiving vessel and the stock container.

  • Measurement:

    • Move the closed receiving vessel back to the balance and re-weigh it to determine the exact mass of the transferred chemical.[4]

    • Repeat the addition of material inside the fume hood as necessary to achieve the target weight, ensuring the vessel is closed during each weighing.[4]

  • Dissolution:

    • Once the desired amount is weighed, add the solvent to the receiving vessel while still inside the fume hood to dissolve the powder.

    • Once dissolved, the solution can be handled on the benchtop as the risk of aerosolization is significantly reduced.[4]

Weighing_Workflow start Start: Weighing Protocol step1 1. Place chemical and pre-weigh vessel start->step1 step2 2. Transfer powder to vessel inside fume hood step1->step2 step3 3. Close vessel and re-weigh outside hood step2->step3 decision Desired amount achieved? step3->decision decision->step2 No step4 4. Add solvent inside fume hood decision->step4 Yes end End: Proceed with experiment step4->end

Caption: Step-by-step workflow for weighing the chemical.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Halogenated Waste: As this compound contains fluorine, it must be disposed of as halogenated waste.[5][6]

  • Waste Containers:

    • Collect all waste containing this chemical in a designated, properly labeled hazardous waste container for halogenated compounds.[5]

    • The container must be kept tightly closed when not in use and stored in a designated satellite accumulation area.[5]

    • Do not mix halogenated waste with non-halogenated solvent waste.[6]

  • Solid Waste: Any grossly contaminated materials, such as gloves or weighing paper, should also be disposed of as solid hazardous waste.

Spill and Emergency Procedures
  • Small Spills:

    • For small spills, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite), and scoop the material into a labeled hazardous waste container.[1]

    • Clean the spill area thoroughly.

  • Large Spills:

    • In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.